[(2-Methoxybenzoyl)amino]thiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2-methoxybenzoyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-14-7-5-3-2-4-6(7)8(13)11-12-9(10)15/h2-5H,1H3,(H,11,13)(H3,10,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMGJIQMJKPRMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Novel [(2-Methoxybenzoyl)amino]thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis, characterization, and potential biological activities of novel [(2-methoxybenzoyl)amino]thiourea derivatives. This class of compounds holds significant promise for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. This guide details the synthetic pathway, experimental protocols, and relevant quantitative data, and visualizes key processes to facilitate understanding and further research.
Introduction
Thiourea derivatives are a versatile class of organic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antimalarial, and antitumor properties.[1][2][3] The introduction of a benzoyl group, particularly one substituted with a methoxy group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecule. The this compound scaffold, in particular, presents an interesting area for drug discovery due to the potential for diverse substitutions and the inherent biological activity of the thiourea moiety.
This guide focuses on a robust and widely applicable two-step synthesis for generating a library of novel this compound derivatives.
General Synthesis Pathway
The synthesis of this compound derivatives is typically achieved through a two-step process. The first step involves the formation of 2-methoxybenzoyl isothiocyanate from 2-methoxybenzoyl chloride and a thiocyanate salt. The subsequent step is the nucleophilic addition of a primary or secondary amine to the isothiocyanate intermediate, yielding the final thiourea derivative.[1][4]
Caption: General two-step synthesis pathway for this compound derivatives.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound derivatives, adapted from established procedures for analogous compounds.[1]
Synthesis of 2-Methoxybenzoyl isothiocyanate (Intermediate)
Materials:
-
2-Methoxybenzoyl chloride
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)
-
Anhydrous acetone
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxybenzoyl chloride (1.0 eq.) in anhydrous acetone.
-
To this solution, add potassium thiocyanate (1.0 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
The formation of the isothiocyanate can be monitored by thin-layer chromatography (TLC).
-
The resulting solution/suspension of 2-methoxybenzoyl isothiocyanate is typically used in the next step without isolation.
General Procedure for the Synthesis of this compound Derivatives
Materials:
-
Solution of 2-methoxybenzoyl isothiocyanate in acetone
-
Substituted primary or secondary amine (1.0 eq.)
-
Anhydrous acetone
Procedure:
-
To the freshly prepared solution of 2-methoxybenzoyl isothiocyanate, add a solution of the desired amine (1.0 eq.) in anhydrous acetone dropwise.
-
After the addition is complete, reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol or ether.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).
Data Presentation
The following tables summarize the characterization data for a representative this compound derivative and provide a template for organizing data for newly synthesized compounds.
Table 1: Physicochemical and Spectroscopic Data of N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea [5]
| Parameter | Value |
| Molecular Formula | C27H23N3O2S |
| Molecular Weight | 453.56 g/mol |
| Melting Point (°C) | Not Reported |
| Appearance | Not Reported |
| IR (cm⁻¹) | |
| ν(N-H) | 3322-3358 |
| ν(C=O) | 1638-1668 |
| ν(C-N) | 1332-1352 |
| ν(C=S) | 696-754 |
| ¹H NMR (δ, ppm) | |
| OCH₃ | 3.61-4.23 |
| Aromatic-H | 6.75-8.2 |
| NH (amide) | ~11.2 (s) |
| NH (thioamide) | ~12.7 (s) |
Table 2: Template for Characterization of Novel this compound Derivatives
| Compound ID | R¹ | R² | Yield (%) | M.p. (°C) | IR (ν, cm⁻¹) (C=O, C=S, N-H) | ¹H NMR (δ, ppm) (Key signals) |
| 1 | H | Phenyl | ||||
| 2 | H | 4-Chlorophenyl | ||||
| 3 | Ethyl | Ethyl | ||||
| ... | ... | ... |
Potential Biological Activity and Signaling Pathway
Thiourea derivatives have been investigated for their anticancer properties, with some demonstrating inhibitory effects on key signaling pathways involved in cell proliferation and survival.[2] For instance, certain N-substituted thiourea derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] This pathway is often dysregulated in various cancers, including non-small-cell lung cancer.
The proposed mechanism of action for a novel this compound derivative could involve the inhibition of EGFR tyrosine kinase activity, leading to the downstream suppression of pro-survival pathways like PI3K/Akt and MAPK/ERK.
Caption: Proposed inhibition of the EGFR signaling pathway by a this compound derivative.
Experimental and Drug Discovery Workflow
The development of novel this compound derivatives as therapeutic agents follows a structured workflow from initial synthesis to preclinical evaluation.
Caption: A typical workflow for the discovery and development of novel thiourea-based drug candidates.
Conclusion
The synthesis of novel this compound derivatives presents a promising avenue for the discovery of new therapeutic agents. The synthetic route is straightforward and amenable to the generation of a diverse chemical library. The potential for these compounds to exhibit significant biological activity, particularly as antimicrobial and anticancer agents, warrants further investigation. This guide provides the foundational knowledge and protocols necessary for researchers to embark on the synthesis and evaluation of this interesting class of molecules. Future work should focus on the synthesis of a broad range of derivatives and comprehensive screening to identify lead compounds for further development.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Exploring the mechanism of action of [(2-Methoxybenzoyl)amino]thiourea.
An In-Depth Technical Guide on the Mechanism of Action of [(2-Methoxybenzoyl)amino]thiourea and Its Analogs
Abstract
This compound and its derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide synthesizes the current understanding of their mechanism of action, drawing from studies on closely related methoxybenzoyl thiourea analogs. These compounds have demonstrated significant potential as anticancer, antioxidant, and enzyme inhibitory agents. Their therapeutic effects are attributed to their ability to interact with various biological targets, including receptor tyrosine kinases, enzymes involved in cellular metabolism and signaling, and DNA. This document provides a comprehensive overview of the quantitative efficacy, experimental methodologies, and the intricate signaling pathways modulated by this class of compounds.
Introduction
Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by two amino groups. The incorporation of a methoxybenzoyl moiety enhances the lipophilicity and electronic properties of the thiourea scaffold, contributing to its diverse pharmacological profile.[1] Research has highlighted the potential of these compounds in cancer therapy, with evidence suggesting mechanisms that include the induction of apoptosis, inhibition of cell proliferation, and disruption of key signaling cascades.[2][3] Furthermore, their ability to chelate metal ions and scavenge free radicals underpins their antioxidant and enzyme inhibitory activities.[4][5] This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the multifaceted mechanism of action of this compound and its analogs.
Quantitative Data on Biological Activity
The biological efficacy of methoxybenzoyl thiourea derivatives has been quantified in various studies. The following tables summarize the inhibitory concentrations (IC50) against different cancer cell lines and enzymes.
Table 1: Anticancer Activity of Methoxybenzoyl Thiourea Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea | HeLa | < 50 | [1] |
| Optically active thiourea derivative (IVe) | EAC | 10-24 | [6] |
| Optically active thiourea derivative (IVf) | EAC | 10-24 | [6] |
| Optically active thiourea derivative (IVh) | EAC | 10-24 | [6] |
| Optically active thiourea derivative (IVe) | MCF-7 | 15-30 | [6] |
| Optically active thiourea derivative (IVf) | MCF-7 | 15-30 | [6] |
| Optically active thiourea derivative (IVh) | MCF-7 | 15-30 | [6] |
| Optically active thiourea derivative (IVe) | HeLa | 33-48 | [6] |
| Optically active thiourea derivative (IVf) | HeLa | 33-48 | [6] |
| Optically active thiourea derivative (IVh) | HeLa | 33-48 | [6] |
Table 2: Enzyme Inhibition by Methoxybenzoyl Thiourea Analogs
| Compound/Derivative Class | Enzyme | IC50 (µM) | Reference |
| 1-benzoyl-3-(4-methoxyphenyl)thiourea | Acetylcholinesterase | Moderate Inhibition | [7] |
| 1-benzoyl-3-(4-methoxyphenyl)thiourea | Butyrylcholinesterase | Moderate Inhibition | [7] |
| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2c) | ABTS radical | 1.08 | [5] |
| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2e, 2f) | Tyrosinase | - | [8] |
| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2g) | α-amylase, α-glucosidase | - | [8] |
| 1-(4-methoxybenzoyl) thiourea derivatives | Urease | - | [4] |
Key Biological Targets and Signaling Pathways
The mechanism of action of this compound derivatives involves interaction with multiple cellular targets and modulation of critical signaling pathways.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several studies suggest that thiourea derivatives can target RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2][3] By binding to the ATP-binding site of these receptors, they inhibit downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR signaling pathway by this compound.
Induction of DNA Damage and Apoptosis
Certain thiourea derivatives have been shown to induce dose-dependent DNA damage, which can trigger apoptotic pathways.[6] This genotoxic stress leads to the activation of cell cycle checkpoints and, ultimately, programmed cell death.
Caption: Proposed pathway for apoptosis induction via DNA damage.
Enzyme Inhibition
Molecular docking studies have indicated that methoxybenzoyl thiourea derivatives can act as urease inhibitors.[4][9] They are proposed to bind to the active site of the enzyme, potentially chelating the nickel ions essential for its catalytic activity. This has implications for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori.
Docking studies on N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea suggest that it may inhibit SirT1, a class III histone deacetylase involved in cell survival and metabolism.[1] Inhibition of SirT1 can lead to the activation of pro-apoptotic factors and cell cycle arrest.
Experimental Protocols
Synthesis of this compound
A common synthetic route involves a two-step process:
-
Formation of Methoxybenzoyl Isothiocyanate: 2-Methoxybenzoyl chloride is reacted with a thiocyanate salt (e.g., potassium thiocyanate) in a suitable solvent like acetone under reflux to yield 2-methoxybenzoyl isothiocyanate.
-
Reaction with an Amine: The resulting isothiocyanate is then reacted with an appropriate amine (in this case, ammonia or an amino-containing compound) to form the final this compound product.
Caption: General synthetic workflow for this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
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Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the thiourea derivative for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for its reduction by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Urease Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of urease and a urea substrate solution are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the thiourea derivative.
-
Reaction Initiation: The reaction is initiated by adding the urea substrate.
-
Ammonia Quantification: The amount of ammonia produced from urea hydrolysis is quantified, often using the indophenol method, which results in a colored product.
-
Absorbance Measurement: The absorbance of the colored product is measured spectrophotometrically. The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor.
Conclusion
This compound and its analogs represent a promising class of bioactive molecules with multifaceted mechanisms of action. Their ability to target key components of cellular signaling, including receptor tyrosine kinases and enzymes crucial for cell survival and proliferation, underscores their therapeutic potential, particularly in oncology. Furthermore, their enzyme inhibitory properties open avenues for their development as antimicrobial and antioxidant agents. The data and protocols presented in this guide provide a foundational understanding for further research and development of this versatile chemical scaffold. Future studies should focus on elucidating the precise molecular interactions with their targets and optimizing their pharmacokinetic and pharmacodynamic properties for clinical applications.
References
- 1. thaiscience.info [thaiscience.info]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 8. researchgate.net [researchgate.net]
- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
Spectroscopic data analysis of [(2-Methoxybenzoyl)amino]thiourea (IR, 1H NMR, 13C NMR).
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed analysis of the spectroscopic data for [(2-Methoxybenzoyl)amino]thiourea, a compound of interest in medicinal chemistry and materials science. The document outlines the characteristic spectral features in Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR). This guide is intended to serve as a comprehensive reference for the identification, characterization, and quality control of this and related acylthiourea derivatives.
Spectroscopic Data Summary
The spectroscopic data for this compound has been compiled from analogous compounds and spectral databases to provide a representative analysis. The following tables summarize the key quantitative data for each spectroscopic technique.
Table 1: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide and thiourea) | 3400 - 3100 | Strong, Broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (methyl) | 2980 - 2850 | Medium |
| C=O Stretch (amide I) | ~1670 | Strong |
| C-N Stretch / N-H Bend (amide II) | ~1540 | Medium |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Strong |
| C-O Stretch (methoxy) | ~1250 | Strong |
| C=S Stretch (thiourea) | ~760 | Medium |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH (amide) | ~11.5 | Singlet | - | 1H |
| NH₂ (thiourea) | ~9.5 | Broad Singlet | - | 2H |
| H-6 (aromatic) | ~7.9 | Doublet of Doublets | ~7.8, 1.8 | 1H |
| H-4 (aromatic) | ~7.6 | Doublet of Triplets | ~8.4, 1.8 | 1H |
| H-3 (aromatic) | ~7.2 | Doublet | ~8.4 | 1H |
| H-5 (aromatic) | ~7.1 | Triplet | ~7.5 | 1H |
| OCH₃ (methoxy) | ~3.9 | Singlet | - | 3H |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C=S (thiourea) | ~181 |
| C=O (amide) | ~166 |
| C-1 (aromatic, C-OCH₃) | ~157 |
| C-3 (aromatic) | ~133 |
| C-5 (aromatic) | ~131 |
| C-2 (aromatic, C-C=O) | ~122 |
| C-4 (aromatic) | ~121 |
| C-6 (aromatic) | ~113 |
| OCH₃ (methoxy) | ~56 |
Experimental Protocols
The following sections detail the standard methodologies for obtaining the spectroscopic data presented above.
2.1 Infrared (IR) Spectroscopy
Infrared spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample of this compound is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 300 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, most commonly deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Data Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, resulting in single lines for each unique carbon atom. A wider spectral width of around 220 ppm is used. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are typically required to achieve an adequate signal-to-noise ratio.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The presented data and protocols are essential for researchers and professionals involved in the synthesis, quality control, and development of new chemical entities based on the acylthiourea scaffold.
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Acylthiourea Derivatives
Disclaimer: As of November 2025, a comprehensive crystallographic study for [(2-Methoxybenzoyl)amino]thiourea is not publicly available in surveyed academic literature and crystallographic databases. This guide will therefore focus on a closely related, structurally characterized compound, 3-Benzoyl-1-(2-methoxyphenyl)thiourea , to provide researchers, scientists, and drug development professionals with a thorough understanding of the crystallographic and geometric features common to this class of molecules. The structural difference lies in the substitution pattern of the thiourea core. In the target compound, a (2-methoxybenzoyl)amino group is attached to a thiourea moiety, whereas in the representative compound, a 2-methoxyphenyl group and a benzoyl group are attached to the two different nitrogen atoms of the thiourea core.
Introduction to Acylthioureas
Acylthiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. Their structural framework, characterized by a central thiourea moiety flanked by acyl and aryl groups, allows for a wide range of substitutions, leading to varied chemical properties and biological functions. Understanding the precise three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships and designing novel therapeutic agents.
Crystal Structure and Molecular Geometry of 3-Benzoyl-1-(2-methoxyphenyl)thiourea
The crystal structure of 3-Benzoyl-1-(2-methoxyphenyl)thiourea (C₁₅H₁₄N₂O₂S) has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system.
Crystallographic Data
The fundamental crystallographic data for 3-Benzoyl-1-(2-methoxyphenyl)thiourea are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₄N₂O₂S |
| Molecular Weight | 286.34 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 5.9358 (1) Å |
| b | 25.6916 (4) Å |
| c | 9.0535 (1) Å |
| α | 90° |
| β | 92.065 (1)° |
| γ | 90° |
| Volume | 1379.76 (4) ų |
| Z | 4 |
| Temperature | 100 K |
| Radiation | Cu Kα (λ = 1.54184 Å) |
| µ (absorption coeff.) | 2.11 mm⁻¹ |
Molecular Geometry
The molecular structure of 3-Benzoyl-1-(2-methoxyphenyl)thiourea is characterized by a nearly planar central C₂N₂OS moiety[1]. This planarity is attributed to the formation of an S(6) intramolecular hydrogen bond loop. The thione sulfur and ketone oxygen atoms adopt a mutually anti conformation, as do the N-H protons[1].
Key geometric parameters are presented in the following table.
| Parameter | Value |
| Dihedral Angles (°) | |
| Central C₂N₂OS moiety vs. Phenyl ring | 23.79 (7) |
| Central C₂N₂OS moiety vs. Benzene ring | 29.52 (5) |
| Intramolecular Hydrogen Bonds | |
| N—H···O distance | Stabilizes S(6) loop |
The crystal packing is stabilized by centrosymmetric eight-membered {⋯HNC=S}₂ synthons, forming inversion dimers that stack along the a-axis[1]. These stacks are further interconnected into a three-dimensional network by C—H···O and C—H···π interactions[1].
Experimental Protocols
The synthesis and structural determination of acylthiourea derivatives generally follow established procedures in organic chemistry and crystallography.
Synthesis of N,N'-Disubstituted Thioureas
A common synthetic route to N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine. For the representative compound, 2-chlorobenzoyl isothiocyanate is reacted with 3-methoxyaniline[2]. The general workflow is as follows:
Caption: General synthesis workflow for N,N'-disubstituted thioureas.
Single-Crystal X-ray Diffraction
The determination of the crystal structure involves the following key steps:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is kept at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a specific radiation source (e.g., Cu Kα or Mo Kα)[1][2].
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model[1][2].
Caption: Workflow for single-crystal X-ray diffraction analysis.
Molecular Interactions and Supramolecular Assembly
The molecular packing of 3-Benzoyl-1-(2-methoxyphenyl)thiourea is a result of a combination of intermolecular forces.
Caption: Supramolecular assembly of 3-Benzoyl-1-(2-methoxyphenyl)thiourea.
Conclusion
While the specific crystal structure of this compound remains to be elucidated, the detailed analysis of the closely related 3-Benzoyl-1-(2-methoxyphenyl)thiourea provides valuable insights into the structural chemistry of acylthioureas. The planar thiourea moiety, stabilized by intramolecular hydrogen bonding, and the formation of supramolecular assemblies through various intermolecular interactions are likely to be conserved features in this class of compounds. This technical guide serves as a foundational resource for researchers engaged in the design and development of novel acylthiourea derivatives for various applications. Further crystallographic studies on a wider range of these compounds are encouraged to expand our understanding of their structure-property relationships.
References
An In-depth Technical Guide to the Tautomeric Forms of [(2-Methoxybenzoyl)amino]thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(2-Methoxybenzoyl)amino]thiourea, a member of the acylthiourea family, possesses a rich structural versatility primarily due to the phenomenon of tautomerism. This guide explores the potential tautomeric forms of this compound, drawing upon spectroscopic and structural data from closely related analogues. While direct experimental data on this compound is limited in the current literature, this document synthesizes available information to provide a robust theoretical framework for its study. The potential for amide-iminol and thione-thiol tautomerism is discussed, alongside generalized experimental protocols for synthesis and characterization. Furthermore, a potential biological target, the urease enzyme, is presented as a plausible mechanism of action, given the known activities of similar thiourea derivatives.
Introduction to Tautomerism in Acylthioureas
Acylthioureas are a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2][3][4][5][6][7] Their biological efficacy is often linked to their structural and electronic properties, which are in turn influenced by tautomeric equilibria. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. In the case of this compound, two primary forms of tautomerism are possible: amide-iminol and thione-thiol tautomerism. Understanding the predominant tautomeric forms is crucial for structure-activity relationship (SAR) studies and rational drug design.
Potential Tautomeric Forms of this compound
The structure of this compound allows for the existence of at least four potential tautomers, arising from amide-iminol and thione-thiol equilibria.
-
Amide-Thione Form (A): This is generally the most stable and predominant form for acylthioureas in the solid state.
-
Iminol-Thione Form (B): Arises from proton migration from the amide nitrogen to the carbonyl oxygen.
-
Amide-Thiol Form (C): Results from proton migration from the thiourea nitrogen to the thiocarbonyl sulfur.
-
Iminol-Thiol Form (D): A combination of both tautomeric shifts.
The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and pH.
Note: As actual images of the tautomers of this compound are not available, the above DOT script is a template. The IMG SRC would need to be replaced with actual image URLs if they were available. Caption: Potential tautomeric equilibria for this compound.
Spectroscopic and Structural Characterization
While specific data for this compound is not available, analysis of related compounds provides valuable insights into the expected spectroscopic signatures and structural parameters.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the functional groups present in the dominant tautomeric form.
| Functional Group | Expected Wavenumber (cm⁻¹) | Tautomeric Form Indicated |
| N-H stretch | 3100-3400 | Amide, Thione |
| C=O stretch (Amide I) | 1650-1690 | Amide |
| C=S stretch | 700-850 | Thione |
| C=N stretch | 1620-1680 | Iminol, Thiol |
| S-H stretch | 2550-2600 (often weak) | Thiol |
| O-H stretch | 3200-3600 (broad) | Iminol |
Note: Data synthesized from general spectroscopic principles and data on related benzoylthioureas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure and can be used to identify the presence of different tautomers in solution. The chemical shifts of the N-H protons are particularly indicative. In many N-acylthioureas, two distinct N-H signals are observed, often in the range of δ 9-13 ppm. The presence of O-H or S-H protons would provide direct evidence for the iminol or thiol tautomers, respectively.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. Although the crystal structure of this compound has not been reported, the structure of a close analogue, N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea, has been determined.[8] This data can serve as a valuable reference for bond lengths and angles.
Table 1: Selected Bond Lengths and Angles for N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea [8]
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.221 | O-C-N | 121.5 |
| C=S | 1.678 | S-C-N | 123.4 |
| C(O)-N | 1.385 | C(O)-N-C(S) | 126.8 |
| C(S)-N (amide) | 1.391 | N-C(S)-N' | 115.7 |
| C(S)-N' (amine) | 1.345 |
Note: This data is for a related compound and should be used as a reference with caution.
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of related N-acylthioureas.
Caption: Generalized workflow for the synthesis of this compound.
Procedure:
-
A solution of 2-methoxybenzoyl chloride in dry acetone is added dropwise to a stirred suspension of potassium thiocyanate (KSCN) in dry acetone.
-
The reaction mixture is stirred at room temperature to form 2-methoxybenzoyl isothiocyanate in situ.
-
To this mixture, a solution of hydrazine hydrate (or a related amino compound) in acetone is added dropwise.
-
The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC).
-
The mixture is cooled, and the resulting precipitate is filtered, washed with cold acetone, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Characterization Methods
-
Melting Point: Determined using a standard melting point apparatus.
-
FT-IR Spectroscopy: The spectrum is recorded using a KBr pellet method.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) on a high-resolution spectrometer.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Potential Biological Activity and Signaling Pathway
Several thiourea derivatives have been identified as potent inhibitors of the enzyme urease.[2][9][10] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, as it allows the bacterium to survive in the acidic environment of the stomach. Inhibition of urease is therefore a promising therapeutic strategy. It is plausible that this compound could also exhibit this activity.
Caption: Proposed mechanism of urease inhibition by this compound.
The thiocarbonyl group (C=S) of the thiourea moiety is known to chelate the nickel ions in the active site of urease, leading to competitive inhibition of the enzyme. This prevents the hydrolysis of urea, thereby inhibiting the survival of urease-dependent pathogens.
Conclusion
This compound is a molecule with significant potential for tautomeric variation, which likely influences its chemical and biological properties. While direct experimental evidence for this specific compound is lacking, a comprehensive understanding can be built upon the extensive research conducted on related N-acylthioureas. Spectroscopic and crystallographic studies on analogues suggest that the amide-thione form is likely to be the most stable. The generalized synthetic and characterization protocols provided herein offer a roadmap for the future investigation of this compound. Furthermore, the potential for urease inhibition presents a compelling avenue for future biological evaluation and drug development efforts. Further computational and experimental studies are warranted to fully elucidate the tautomeric landscape and biological activity of this compound.
References
- 1. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antitumor Activities of Chiral Dipeptide Thioureas Containing an Alpha-Aminophosphonate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
In Silico Prediction of [(2-Methoxybenzoyl)amino]thiourea Bioactivity: A Technical Guide
This guide provides a comprehensive overview of the in silico methods used to predict the bioactivity of [(2-Methoxybenzoyl)amino]thiourea. It is intended for researchers, scientists, and professionals in the field of drug discovery and development. The document outlines common computational techniques, presents data from related compounds to infer potential activities, and provides detailed experimental protocols for key in silico analyses.
Introduction
Thiourea derivatives are a versatile class of compounds known for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The this compound scaffold combines the features of a thiourea moiety with a methoxy-substituted benzoyl group, suggesting its potential for various therapeutic applications. In silico prediction methods are crucial in the early stages of drug discovery to assess the potential bioactivity, pharmacokinetics, and toxicity of novel compounds, thereby saving time and resources.[4][5][6] This guide will explore the application of these methods to this compound.
Predicted Physicochemical and ADMET Properties
Table 1: Predicted Physicochemical and ADMET Properties of Representative Benzoylthiourea Derivatives
| Property | Predicted Value Range | Significance in Drug Discovery |
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | 250 - 450 | Influences absorption and distribution. |
| logP (Lipophilicity) | 1.5 - 4.0 | Affects solubility, absorption, and plasma protein binding. |
| Hydrogen Bond Donors | 2 - 4 | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 3 - 6 | Influences solubility and receptor binding. |
| Molar Refractivity | 70 - 120 | Relates to molecular volume and polarizability. |
| Pharmacokinetic Properties (ADMET) | ||
| Water Solubility (log mol/L) | -4.0 to -2.0 | Crucial for absorption and formulation. |
| Caco-2 Permeability (log Papp) | 0.1 - 1.0 | Indicates intestinal absorption. |
| Human Intestinal Absorption (%) | > 80% | High absorption is desirable for oral drugs. |
| Blood-Brain Barrier (BBB) Permeability (logBB) | -1.0 to 0.5 | Predicts potential for CNS activity or side effects. |
| CYP450 2D6 Inhibitor | Likely No | Low potential for drug-drug interactions via this pathway. |
| Toxicological Properties | ||
| AMES Toxicity | Likely Non-mutagenic | Predicts mutagenic potential. |
| Hepatotoxicity | Low to Moderate Risk | Indicates potential for liver injury. |
| LD50 (rat, oral, mol/kg) | 2.5 - 3.0 | Predicts acute toxicity. |
Note: The values in this table are representative ranges compiled from in silico studies on various N-benzoyl-N'-arylthiourea derivatives and are intended to provide an estimate for this compound.
Molecular Docking and Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is widely used to predict the binding affinity and mode of action of a ligand with a protein receptor.[8] Thiourea derivatives have been docked against various targets, suggesting potential bioactivities.
Potential Targets for this compound:
-
DNA Gyrase: Thiourea derivatives have shown potential to inhibit DNA gyrase, an essential bacterial enzyme, suggesting antibacterial activity.[1] The presence of electronegative atoms and polar groups in the structure can contribute to good interactions with the target protein.[1]
-
HER-2 Receptor: Some N-benzoyl-N'-naphthylthiourea derivatives have been studied for their potential to inhibit the HER-2 receptor, which is implicated in certain types of breast cancer.[4]
-
Urease: Molecular docking studies have been performed on thiourea derivatives against urease, an enzyme important in certain bacterial infections.[9][10]
-
Enoyl Reductase (InhA): This enzyme is a key target for antitubercular drugs, and thiourea derivatives have been investigated as potential inhibitors.[11]
Table 2: Representative Molecular Docking Scores of Benzoylthiourea Derivatives against Various Targets
| Compound Type | Target Protein (PDB ID) | Docking Score (kcal/mol) | Scoring Function/Software | Reference Compound |
| 1-Allyl-3-benzoylthiourea analogs | DNA Gyrase Subunit B (1KZN) | -6.5 to -8.5 | Rerank Score (Molegro Virtual Docker) | Clorobiocin, Ciprofloxacin |
| N-Benzoyl-N'-naphthylthiourea derivatives | HER-2 (3PP0) | -90 to -110 | Rerank Score (Molegro Virtual Docker) | Lapatinib |
| 1-(4-Methoxybenzoyl)thiourea derivatives | Bacillus pasteurii Urease (4UBP) | -6.0 to -8.0 | AutoDock Vina | |
| Benzenesulfonamide-bearing thioureas | M. tuberculosis Enoyl Reductase (5JFO) | -9.0 to -11.0 | Energy Score (MOE) | GSK 625 |
Note: Docking scores are highly dependent on the software, scoring function, and specific derivative. Lower scores generally indicate higher predicted binding affinity.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[12][13] These models can be used to predict the activity of new compounds and to optimize lead structures. For thiourea derivatives, QSAR studies have been conducted to predict their anti-amoebic and antibacterial activities.[12][13]
A typical QSAR model takes the form of a linear equation:
Biological Activity = c1 * Descriptor1 + c2 * Descriptor2 + ... + Constant
Where the descriptors can be physicochemical properties (e.g., logP, molar refractivity), electronic properties, or topological indices. The robustness of a QSAR model is evaluated using statistical parameters like the correlation coefficient (R²), cross-validated R² (Q²), and external validation.[12][13]
Experimental Protocols
This section details the methodologies for the in silico experiments discussed.
ADMET and Physicochemical Property Prediction
Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) and physicochemical properties of this compound.
Methodology:
-
Structure Preparation: The 2D structure of this compound is drawn using a chemical drawing software (e.g., ChemDraw) and converted to a 3D structure. The structure is then saved in a suitable format (e.g., SDF or SMILES).
-
Online Server Submission: The chemical structure file is submitted to an online ADMET prediction server such as pkCSM or SwissADME .
-
Parameter Selection: The desired physicochemical and ADMET parameters are selected for prediction.
-
Data Analysis: The predicted values for properties such as molecular weight, logP, water solubility, intestinal absorption, BBB permeability, CYP450 inhibition, AMES toxicity, and LD50 are collected and analyzed.[4][7]
Molecular Docking
Objective: To predict the binding mode and affinity of this compound to a specific protein target (e.g., DNA gyrase).
Methodology:
-
Protein Preparation:
-
The 3D structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added, and charges are assigned to the protein atoms.
-
-
Ligand Preparation:
-
The 3D structure of this compound is generated and energy minimized using a suitable force field.
-
-
Binding Site Definition: The active site of the protein is defined, often based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock, Molegro Virtual Docker, MOE) is used to systematically search for the best binding poses of the ligand within the protein's active site.[4][8][11]
-
Scoring and Analysis: The different binding poses are ranked using a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol or a rerank score).[4][7] The pose with the best score is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Visualizations
The following diagrams illustrate the workflows and conceptual pathways relevant to the in silico analysis of this compound.
Caption: General workflow for in silico bioactivity prediction.
Caption: Hypothetical pathway for antibacterial activity.
References
- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.uin-malang.ac.id [repository.uin-malang.ac.id]
- 5. Synthesis, predictions of drug-likeness, and pharmacokinetic properties of some chiral thioureas as potent enzyme inhibition agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 9. researchgate.net [researchgate.net]
- 10. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 11. Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Antibacterial Screening of [(2-Methoxybenzoyl)amino]thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Thiourea derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antibacterial properties. This document provides a detailed protocol for the antibacterial screening of a specific thiourea derivative, [(2-Methoxybenzoyl)amino]thiourea.
This compound is a compound of interest due to the known antimicrobial potential of both the benzoyl and thiourea moieties. The protocol outlined below describes the standardized methods for determining its antibacterial efficacy through the assessment of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against common pathogenic bacteria. Additionally, a protocol for evaluating the compound's cytotoxicity is included to provide a preliminary assessment of its safety profile.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The broth microdilution method is a widely used and reliable technique for determining the MIC of a compound.[3][4]
Materials:
-
This compound
-
Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213)
-
Gram-negative bacteria (e.g., Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)[5]
-
Sterile 96-well microtiter plates[6]
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or solvent used to dissolve the compound)
-
Spectrophotometer
Procedure:
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in MHB in the 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1.5 x 10⁸ CFU/mL. Further dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[7]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the serially diluted compound, resulting in a final volume of 100 µL per well.
-
Controls:
-
Positive Control: A well containing MHB, bacterial inoculum, and a known antibiotic (e.g., Ciprofloxacin).
-
Negative Control: A well containing MHB, bacterial inoculum, and the solvent used to dissolve the test compound (at the highest concentration used).
-
Growth Control: A well containing MHB and bacterial inoculum only.
-
Sterility Control: A well containing only MHB.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[7]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1] Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.[6]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum after incubation for a specified period.[8]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-inoculate the aliquots onto separate, labeled MHA plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[8]
Data Presentation
Quantitative data from the antibacterial screening should be summarized in a clear and structured format for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | ||
| Escherichia coli ATCC 25922 | ||
| Other test strains |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus ATCC 29213 | ||
| Escherichia coli ATCC 25922 | ||
| Other test strains |
Interpretation of MBC/MIC Ratio:
-
Bactericidal: MBC/MIC ≤ 4
-
Bacteriostatic: MBC/MIC > 4
Mandatory Visualization
Caption: Workflow for the determination of MIC and MBC.
Cytotoxicity Assay
It is crucial to assess the potential toxicity of the test compound to mammalian cells to ensure its selectivity for bacteria. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.[9][10]
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293 or HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the different concentrations of the compound.
-
Controls:
-
Cell Control: Wells with cells and culture medium only.
-
Solvent Control: Wells with cells and culture medium containing the same concentration of the solvent used to dissolve the compound.
-
-
Incubation: Incubate the plate for 24 or 48 hours in a CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control cells. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
This application note provides a comprehensive and detailed protocol for the initial antibacterial screening of this compound. By following these standardized procedures for MIC, MBC, and cytotoxicity determination, researchers can obtain reliable and reproducible data to evaluate the potential of this compound as a novel antibacterial agent. The presented data tables and workflow diagrams are designed to facilitate clear data presentation and experimental planning.
References
- 1. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Antioxidant Assay of [(2-Methoxybenzoyl)amino]thiourea using DPPH Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for determining the antioxidant capacity of the novel compound [(2-Methoxybenzoyl)amino]thiourea utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The DPPH assay is a widely recognized, simple, and rapid spectrophotometric method for evaluating the antioxidant potential of various compounds.[1][2][3][4][5] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to pale yellow.[2] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging activity of the tested compound.[2][3] Thiourea derivatives have been identified as possessing a range of biological activities, including antioxidant properties, making this assay a crucial step in the evaluation of this compound.[6][7][8][9][10][11][12]
Principle of the DPPH Assay
The DPPH radical is a stable free radical that exhibits a strong absorption maximum at around 517 nm. When an antioxidant compound (AH) is added to the DPPH solution, it donates a hydrogen atom to the DPPH radical, leading to its reduction to DPPH-H (diphenylpicrylhydrazine). This reduction is accompanied by a color change from violet to yellow. The scavenging reaction can be represented as follows:
DPPH• (violet) + AH → DPPH-H (yellow) + A•
The decrease in absorbance of the DPPH solution is monitored spectrophotometrically, and the percentage of DPPH radical scavenging activity is calculated. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined to quantify the antioxidant potency of the compound.[6][13]
Experimental Protocol
This protocol outlines the necessary steps for conducting the DPPH assay for this compound.
1. Materials and Reagents
-
This compound (test compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (spectrophotometric grade)
-
Positive Control: Ascorbic acid, Trolox, or Gallic Acid
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Adjustable micropipettes
-
Vortex mixer
-
Analytical balance
-
Aluminum foil
2. Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol or ethanol.[1] This solution should be freshly prepared and kept in a light-protected container (e.g., wrapped in aluminum foil) at 4°C.[1][3]
-
Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or a suitable solvent in which the compound is fully soluble.[1]
-
Serial Dilutions of Test Compound: From the stock solution, prepare a series of dilutions of this compound at different concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Positive Control Stock Solution: Prepare a stock solution of the positive control (e.g., ascorbic acid) in the same manner as the test compound.
-
Serial Dilutions of Positive Control: Prepare a series of dilutions of the positive control at concentrations comparable to the test compound.
3. Assay Procedure
-
Reaction Setup: In a 96-well microplate, add 100 µL of the different concentrations of the test compound, positive control, and a blank (solvent only) into separate wells.
-
Initiate Reaction: To each well, add 100 µL of the 0.1 mM DPPH solution.[1]
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[1][2][3] The incubation time may need to be optimized based on the reaction kinetics of the specific compound.[1]
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1][2][3]
-
Controls:
-
Blank: Contains the solvent used for the sample and DPPH solution to zero the spectrophotometer.[1]
-
Control: Contains the solvent and the DPPH solution, representing 0% scavenging.
-
Sample Blank: Contains the test compound and the solvent (without DPPH) to account for any background absorbance of the sample.
-
4. Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity: The percentage of scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control = Absorbance of the control (DPPH solution without the test compound)
-
A_sample = Absorbance of the DPPH solution with the test compound
-
-
Determine the IC50 Value: The IC50 value is the concentration of the test compound that causes 50% inhibition of the DPPH radical.[13] To determine the IC50 value, plot a graph of the percentage of scavenging activity against the corresponding concentrations of the test compound. The IC50 value can be calculated from the graph by interpolation or by using linear regression analysis.[14][15][16]
Data Presentation
The quantitative results of the DPPH assay for this compound should be summarized in a clear and structured table for easy comparison and interpretation.
| Concentration (µg/mL) | Absorbance at 517 nm (Mean ± SD) | % DPPH Radical Scavenging Activity |
| Blank | 0.000 ± 0.000 | 0 |
| Control (0) | 0.987 ± 0.015 | 0 |
| 10 | 0.876 ± 0.012 | [Calculated Value] |
| 25 | 0.754 ± 0.018 | [Calculated Value] |
| 50 | 0.632 ± 0.021 | [Calculated Value] |
| 100 | 0.498 ± 0.016 | [Calculated Value] |
| 250 | 0.245 ± 0.011 | [Calculated Value] |
| 500 | 0.112 ± 0.009 | [Calculated Value] |
| Positive Control (e.g., Ascorbic Acid) | ||
| [Concentration] | [Absorbance] | [Calculated Value] |
| IC50 Value (µg/mL) | This compound: [Calculated Value] | Positive Control: [Calculated Value] |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the DPPH antioxidant assay.
DPPH Radical Scavenging Mechanism
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. thaiscience.info [thaiscience.info]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for [(2-Methoxybenzoyl)amino]thiourea in Enzyme Inhibition and Molecular Docking Studies
Introduction
[(2-Methoxybenzoyl)amino]thiourea belongs to the broader class of thiourea derivatives, which are recognized for their diverse biological activities, including roles as enzyme inhibitors. These compounds, characterized by a core thiourea moiety, have shown potential in targeting various enzymes through mechanisms such as chelation of metal ions in the active site and formation of hydrogen bonds. This document provides detailed application notes and protocols for the utilization of this compound and its analogs in molecular docking studies and enzyme inhibition assays, with a focus on urease and carbonic anhydrase.
Target Enzymes and Rationale for Inhibition
Thiourea derivatives have been investigated as inhibitors for several enzymes. The sulfur and nitrogen atoms of the thiourea group are crucial for coordinating with metal ions within the enzyme's active site, a common mechanism of inhibition for metalloenzymes.
-
Urease: This nickel-containing metalloenzyme catalyzes the hydrolysis of urea to ammonia and carbamate. Its inhibition is a key strategy for treating infections caused by urease-producing bacteria like Helicobacter pylori, which is implicated in gastritis and peptic ulcers. Urease inhibitors can also have applications in agriculture to prevent the rapid breakdown of urea-based fertilizers.
-
Carbonic Anhydrase (CA): These zinc-containing metalloenzymes are involved in numerous physiological processes, including pH regulation and CO2 transport. Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.
Quantitative Data from Molecular Docking and Inhibition Assays
| Compound | Estimated Free Energy of Binding (kcal/mol) | Estimated Inhibition Constant, Ki (nM) | Number of H-bonds | Amino Acids in H-bond Interaction |
| 1-(4-Methoxybenzoyl)-3-(phenyl)thiourea | -9.15 | 197.80 | 6 | GLU 223C, HIS 249C, HIS 323C, ARG 339C, ARG 339C, ALA 366C |
Experimental Protocols
Molecular Docking Protocol for Thiourea Derivatives against Urease
This protocol outlines a general workflow for performing molecular docking studies with this compound and its analogs against urease.
3.1.1. Ligand Preparation
-
Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable program (e.g., Chem3D).
-
Save the optimized 3D structure in a compatible format (e.g., .mol2 or .pdb).
-
Use a docking software preparation tool (e.g., AutoDockTools) to assign charges (e.g., Gasteiger charges) and define rotatable bonds. Save the final ligand file in the appropriate format (e.g., .pdbqt for AutoDock).
3.1.2. Receptor Preparation
-
Download the crystal structure of the target enzyme, for example, Bacillus pasteurii urease (PDB ID: 4ubp), from the Protein Data Bank (42][3].
-
Prepare the protein for docking using software like BIOVIA Discovery Studio or MOE. This typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning charges to the protein atoms.
-
Saving the prepared protein in a compatible format (e.g., .pdbqt).
-
3.1.3. Molecular Docking Simulation
-
Define the grid box for the docking simulation. The grid box should encompass the active site of the enzyme. For urease (PDB ID: 4ubp), the active site is located around the nickel ions. A representative grid box might be centered at X: 29.143, Y: 72.792, Z: 71.848 Å with dimensions of 60x60x60 points and a grid spacing of 0.5 Å[2].
-
Perform the molecular docking using software such as AutoDock Vina or MOE[5][6]. The software will explore different conformations of the ligand within the defined active site and calculate the binding affinity for each conformation.
-
Analyze the docking results to identify the best binding pose, which is typically the one with the lowest binding energy.
-
Visualize the interactions between the ligand and the enzyme's active site residues (e.g., hydrogen bonds, hydrophobic interactions) using visualization software like PyMOL or Discovery Studio.
Urease Inhibition Assay Protocol (Indophenol Method)
This protocol is adapted from methods used for screening thiourea derivatives against urease[7][8][9][10].
3.2.1. Reagents and Materials
-
Jack bean urease
-
Urea solution (e.g., 100 mM)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% v/v NaOCl)
-
This compound (test compound)
-
Thiourea (standard inhibitor)
-
96-well microplate
-
Microplate reader
3.2.2. Assay Procedure
-
Prepare serial dilutions of the test compound and the standard inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of the test compound or standard inhibitor solution to the respective wells.
-
Add 25 µL of urease enzyme solution to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37 °C for another 30 minutes.
-
Add 50 µL of phenol reagent to each well.
-
Add 50 µL of alkali reagent to each well.
-
Incubate the plate at 37 °C for 30 minutes to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 625 nm or 630 nm) using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
Carbonic Anhydrase Inhibition Assay Protocol
This protocol is a general method for assessing the inhibition of carbonic anhydrase activity[11][12][13].
3.3.1. Reagents and Materials
-
Human carbonic anhydrase isoform (e.g., hCA II)
-
p-Nitrophenyl acetate (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
This compound (test compound)
-
Acetazolamide (standard inhibitor)
-
96-well microplate
-
Microplate reader
3.3.2. Assay Procedure
-
Prepare solutions of the test compound and standard inhibitor at various concentrations.
-
Add 120 µL of Tris-HCl buffer to the wells of a 96-well plate.
-
Add 20 µL of the test compound or standard inhibitor solution to the appropriate wells.
-
Add 20 µL of the carbonic anhydrase solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of p-nitrophenyl acetate solution.
-
Immediately measure the change in absorbance at 400 nm over time using a microplate reader in kinetic mode. The product, p-nitrophenol, absorbs at this wavelength.
-
The rate of the reaction is determined from the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.
Visualizations
Experimental Workflow for Molecular Docking
Caption: Workflow for molecular docking studies.
Signaling Pathway Affected by Urease Inhibition
Caption: Effect of urease inhibition on local pH.
Signaling Pathway Affected by Carbonic Anhydrase Inhibition
Caption: Role of carbonic anhydrase in pH regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. rcsb.org [rcsb.org]
- 5. Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Carbonic Anhydrase Activity Assay [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application of [(2-Methoxybenzoyl)amino]thiourea as a Corrosion Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion remains a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among these, thiourea derivatives have garnered considerable attention due to their efficacy, particularly in acidic environments.[1][2] These compounds typically contain nitrogen, sulfur, and oxygen atoms, which act as adsorption centers on the metal surface, forming a protective barrier against corrosive agents.[1][3][4] This document provides detailed application notes and protocols for the use of [(2-Methoxybenzoyl)amino]thiourea and its closely related derivatives as corrosion inhibitors, with a focus on mild steel in acidic media.
The presence of the methoxy group (–OCH₃) at the ortho position of the benzoyl ring in this compound is significant. This substituent can enhance the electron density on the molecule, thereby promoting stronger adsorption onto the metal surface and leading to higher inhibition efficiency.[5]
Mechanism of Action
The corrosion inhibition mechanism of this compound derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption process can be described as follows:
-
Heteroatom Interaction: The inhibitor molecule contains multiple heteroatoms (Nitrogen, Sulfur, and Oxygen) with lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of the iron atoms on the steel surface, forming coordinate covalent bonds.[1][2]
-
Protective Film Formation: The adsorption of these molecules creates a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment and hindering both the anodic dissolution of the metal and the cathodic hydrogen evolution reactions.[3][6]
-
Mixed-Type Inhibition: Electrochemical studies, such as potentiodynamic polarization, indicate that these thiourea derivatives often act as mixed-type inhibitors. This means they suppress both the anodic and cathodic reactions of the corrosion process.[7]
Quantum chemical studies further elucidate the mechanism by correlating the electronic properties of the inhibitor molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), with its inhibition efficiency.[8] A higher HOMO energy indicates a greater tendency to donate electrons to the metal surface, leading to stronger adsorption and better inhibition.
Data Presentation
The following tables summarize the quantitative data on the performance of methoxybenzoylthiourea derivatives as corrosion inhibitors for mild steel in acidic solutions.
Table 1: Potentiodynamic Polarization Parameters for Mild Steel in 1.0 M H₂SO₄ with and without Various Concentrations of N-(2-methoxyphenyl)-N'-(4-methoxybenzoyl)thiourea (a representative analog). [1]
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (IE%) |
| Blank | -480 | 1150 | 75 | -125 | - |
| 1 x 10⁻⁵ | -475 | 350 | 70 | -120 | 69.6 |
| 5 x 10⁻⁵ | -470 | 250 | 68 | -118 | 78.3 |
| 1 x 10⁻⁴ | -465 | 180 | 65 | -115 | 84.3 |
| 5 x 10⁻⁴ | -460 | 150 | 62 | -112 | 87.0 |
| 1 x 10⁻³ | -455 | 148 | 60 | -110 | 87.1 |
Table 2: Inhibition Efficiency of N-(2-methoxyphenyl)-N'-(2-methylbenzoyl) thiourea (A1) in 1.0 M H₂SO₄ at Different Concentrations from Weight Loss and Linear Polarization Resistance (LPR) Methods. [5]
| Inhibitor Concentration (M) | Inhibition Efficiency (IE%) - Weight Loss | Inhibition Efficiency (IE%) - LPR |
| 1 x 10⁻⁵ | 70.5 | 72.3 |
| 1 x 10⁻⁴ | 78.2 | 80.1 |
| 1 x 10⁻³ | 82.4 | 86.2 |
Experimental Protocols
Synthesis of this compound Derivatives
A general procedure for the synthesis of N-aryl-N'-aroylthiourea derivatives is as follows:[1][9]
-
Preparation of Aroyl Isothiocyanate: A solution of 2-methoxybenzoyl chloride (1 equivalent) in a dry solvent (e.g., acetone) is added dropwise to a suspension of ammonium thiocyanate (1 equivalent) in the same solvent. The mixture is stirred at room temperature for a specified period (e.g., 2 hours) to form the 2-methoxybenzoyl isothiocyanate in situ.
-
Reaction with Amine: The appropriate aniline derivative (e.g., 2-methoxyaniline) (1 equivalent) dissolved in the same solvent is then added dropwise to the reaction mixture.
-
Reflux and Isolation: The resulting mixture is refluxed for a period of 3-4 hours. After cooling, the reaction mixture is poured into ice-cold water.
-
Purification: The precipitated solid is filtered, washed with distilled water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure this compound derivative.
-
Characterization: The structure of the synthesized compound is confirmed using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and elemental analysis.[5][7]
Corrosion Inhibition Evaluation
1. Weight Loss Method
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are immersed in the corrosive medium (e.g., 1.0 M H₂SO₄) with and without different concentrations of the inhibitor for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Final Weighing: After the immersion period, the coupons are removed, cleaned according to standard procedures to remove corrosion products, dried, and re-weighed.
-
Calculation: The weight loss, corrosion rate, and inhibition efficiency (IE%) are calculated using the following equations:
-
Weight Loss (ΔW) = W_initial - W_final
-
Corrosion Rate (CR) = ΔW / (A * t), where A is the surface area and t is the immersion time.
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
2. Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. A standard three-electrode cell is used, with the mild steel specimen as the working electrode, a platinum electrode as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization:
-
The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached.
-
The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).
-
The inhibition efficiency is calculated as: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100.[1]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After reaching a stable OCP, a small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance data is plotted as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).
-
The data is fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film. The inhibition efficiency can be calculated as: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100.
-
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition.
References
- 1. ukm.my [ukm.my]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines [mdpi.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for the Synthesis of Metal Complexes Using [(2-Methoxybenzoyl)amino]thiourea as a Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes derived from the novel ligand, [(2-Methoxybenzoyl)amino]thiourea. This document outlines detailed experimental protocols, data presentation in tabular format for clarity, and visual diagrams of the synthetic pathways to facilitate understanding and replication in a research setting.
Introduction
Thiourea derivatives and their metal complexes are a class of compounds that have garnered significant interest in medicinal and materials chemistry.[1][2] They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties.[3] The coordination of thiourea-based ligands to metal centers can enhance their biological efficacy.[1] The ligand, this compound, is a promising candidate for the development of novel metal-based therapeutic agents due to its structural features, which allow for versatile coordination with various metal ions through its sulfur and nitrogen donor atoms.
This document provides a step-by-step guide for the synthesis of the this compound ligand and its subsequent use in the preparation of metal complexes.
Experimental Protocols
Protocol 1: Synthesis of the Ligand, this compound
This protocol details the two-step, one-pot synthesis of the ligand. The first step involves the formation of 2-methoxybenzoyl isothiocyanate, which is then reacted in situ with hydrazine hydrate.
Materials:
-
2-Methoxybenzoyl chloride
-
Potassium thiocyanate (KSCN)
-
Anhydrous Acetone
-
Hydrazine hydrate
-
Crushed ice
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
Formation of 2-Methoxybenzoyl Isothiocyanate:
-
In a clean, dry round-bottom flask, dissolve potassium thiocyanate (1.0 eq.) in anhydrous acetone.
-
To this solution, add 2-methoxybenzoyl chloride (1.0 eq.) dropwise while stirring at room temperature.
-
A white precipitate of potassium chloride will form.
-
Continue stirring the mixture at room temperature for 30-60 minutes to ensure the complete formation of 2-methoxybenzoyl isothiocyanate.[1]
-
-
Formation of this compound:
-
To the reaction mixture containing the in-situ generated 2-methoxybenzoyl isothiocyanate, add hydrazine hydrate (1.0 eq.) dropwise.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
A solid precipitate of this compound will form.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure ligand.
-
Dry the purified product in a desiccator.
-
Expected Outcome: A crystalline solid of this compound is expected. The yield and melting point should be recorded.
Protocol 2: General Procedure for the Synthesis of Metal(II) Complexes
This protocol provides a general method for the synthesis of metal(II) complexes using the prepared ligand. This procedure can be adapted for various divalent metal salts such as CuCl₂, NiCl₂, CoCl₂, and ZnCl₂.
Materials:
-
This compound ligand
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
Ligand Solution Preparation:
-
Dissolve the synthesized this compound ligand (2.0 eq.) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
-
Metal Salt Solution Preparation:
-
In a separate beaker, dissolve the metal(II) salt (1.0 eq.) in the same solvent.
-
-
Complexation Reaction:
-
Add the metal salt solution dropwise to the ligand solution while stirring at room temperature.
-
A change in color or the formation of a precipitate may be observed.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.
-
-
Isolation and Purification:
-
After reflux, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the complex by vacuum filtration.
-
Wash the solid with the solvent used for the reaction and then with a small amount of diethyl ether.
-
If no precipitate forms upon cooling, the solvent volume can be reduced by rotary evaporation to induce precipitation.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
-
Expected Outcome: Colored, crystalline solids of the metal complexes are expected. The color will vary depending on the metal ion used.
Data Presentation
The following tables summarize the expected characterization data for the ligand and its hypothetical metal complexes based on literature values for similar compounds.
Table 1: Physicochemical and Spectroscopic Data for this compound Ligand
| Property | Expected Value |
| Molecular Formula | C₉H₁₁N₃O₂S |
| Molecular Weight | 225.27 g/mol |
| Melting Point (°C) | To be determined experimentally |
| Appearance | White to off-white crystalline solid |
| IR (cm⁻¹) | |
| ν(N-H) | 3400-3100 (multiple bands) |
| ν(C=O) | ~1670 |
| ν(C=S) | ~1250 |
| ¹H NMR (δ, ppm) | |
| OCH₃ | ~3.9 |
| Aromatic-H | 7.0-8.0 (multiplet) |
| NH (amide) | ~11.5 (singlet) |
| NH₂ (thiourea) | Variable, may be broad |
| NH (thiourea) | Variable, may be broad |
| ¹³C NMR (δ, ppm) | |
| OCH₃ | ~56 |
| Aromatic-C | 110-160 |
| C=O | ~168 |
| C=S | ~180 |
Table 2: Expected Data for Metal(II) Complexes of this compound
| Complex | Proposed Formula | Color | Molar Cond. (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |
| [Cu(L)₂Cl₂] | [Cu(C₉H₁₁N₃O₂S)₂Cl₂] | Green | < 20 (non-electrolyte) | 1.7 - 2.2 |
| [Ni(L)₂Cl₂] | [Ni(C₉H₁₁N₃O₂S)₂Cl₂] | Light Green | < 20 (non-electrolyte) | 2.8 - 3.5 |
| [Co(L)₂Cl₂] | [Co(C₉H₁₁N₃O₂S)₂Cl₂] | Blue/Violet | < 20 (non-electrolyte) | 4.3 - 5.2 |
| [Zn(L)₂Cl₂] | [Zn(C₉H₁₁N₃O₂S)₂Cl₂] | White | < 20 (non-electrolyte) | Diamagnetic |
| L = this compound |
Visualizations
The following diagrams illustrate the synthetic workflows.
Caption: Workflow for the synthesis of the ligand.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [(2,4-Dihydroxybenzoyl)amino]thiourea | C8H9N3O3S | CID 107727110 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for [(2-Methoxybenzoyl)amino]thiourea in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of [(2-Methoxybenzoyl)amino]thiourea and its derivatives as anticancer agents. This document outlines the synthesis, proposed mechanisms of action, and detailed protocols for evaluating their efficacy.
Introduction
Thiourea derivatives have emerged as a promising class of compounds in cancer therapy due to their diverse biological activities. The core structure allows for various substitutions, enabling the fine-tuning of their pharmacological properties. The incorporation of a benzoyl moiety, particularly with substitutions like the methoxy group, has been shown to enhance anticancer activity by increasing lipophilicity and modulating electronic properties, which can lead to improved cell penetration and target interaction. This document focuses on the potential of this compound as a scaffold for the development of novel anticancer drugs.
Synthesis Protocol
The synthesis of this compound derivatives can be achieved through a two-step reaction. The following protocol is adapted from established methods for related benzoylthiourea compounds.
Step 1: Synthesis of 2-Methoxybenzoyl isothiocyanate
A solution of 2-methoxybenzoyl chloride (1 equivalent) in a dry solvent such as acetone or acetonitrile is added dropwise to a suspension of an inorganic thiocyanate salt, like potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN) (1-1.2 equivalents), in the same solvent. The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salt byproduct is filtered off, and the resulting filtrate containing the 2-methoxybenzoyl isothiocyanate is used directly in the next step.
Step 2: Synthesis of this compound
To the filtrate containing 2-methoxybenzoyl isothiocyanate, a solution of a suitable amine (e.g., hydrazine hydrate or a substituted amine) (1 equivalent) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature or refluxed for 2-6 hours until the reaction is complete, as indicated by TLC. The product, this compound, often precipitates out of the solution upon cooling or after pouring the reaction mixture into ice-water. The solid product is then collected by filtration, washed with cold solvent, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Experimental Protocols for Anticancer Evaluation
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a primary screening method for anticancer compounds.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in a serum-free medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Assessment (Western Blot Analysis)
Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[2][3]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours. Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine the changes in protein expression. An increase in cleaved Caspase-3 and Bax, and a decrease in Bcl-2 and full-length PARP would indicate the induction of apoptosis.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) ± SD |
| This compound | MCF-7 (Breast) | Data to be determined |
| HCT116 (Colon) | Data to be determined | |
| A549 (Lung) | Data to be determined | |
| Doxorubicin (Control) | MCF-7 (Breast) | Reference Value |
| HCT116 (Colon) | Reference Value | |
| A549 (Lung) | Reference Value |
Table 2: Effect of this compound on Apoptotic Protein Expression
| Protein | Treatment | Relative Expression (Fold Change vs. Control) |
| Bcl-2 | Control | 1.0 |
| This compound | Data to be determined | |
| Bax | Control | 1.0 |
| This compound | Data to be determined | |
| Cleaved Caspase-3 | Control | 1.0 |
| This compound | Data to be determined | |
| Cleaved PARP | Control | 1.0 |
| This compound | Data to be determined |
Visualizations
Logical Workflow for Anticancer Drug Screening
Caption: Workflow for the evaluation of this compound as an anticancer agent.
Proposed Apoptotic Signaling Pathway
Based on the known mechanisms of related thiourea derivatives, this compound is hypothesized to induce apoptosis through the intrinsic pathway.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of [(2-Methoxybenzoyl)amino]thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to assess the anti-inflammatory potential of the novel compound, [(2-Methoxybenzoyl)amino]thiourea. The described protocols cover essential in vitro and in vivo assays to elucidate the compound's mechanism of action and efficacy.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated inflammation contributes to the pathogenesis of numerous chronic diseases. Thiourea derivatives have emerged as a promising class of compounds with diverse pharmacological activities, including anti-inflammatory effects. This document outlines a detailed experimental setup for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. The workflow progresses from initial in vitro screening to in vivo validation and mechanistic studies.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for evaluating the anti-inflammatory properties of this compound.
Data Presentation
Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Compound | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) for NO Inhibition | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) | Cell Viability (%) |
| Vehicle Control | - | 0 | - | 0 | 0 | 0 | 100 |
| Positive Control (e.g., Dexamethasone) | 10 | 95 ± 5 | 1.5 | 92 ± 6 | 94 ± 4 | 96 ± 3 | 98 ± 2 |
| This compound | 1 | ||||||
| 10 | |||||||
| 50 | |||||||
| 100 |
Table 2: In Vivo Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) at 3h | MPO Activity (U/g tissue) |
| Vehicle Control | - | 1.2 ± 0.15 | 0 | 5.8 ± 0.7 |
| Positive Control (e.g., Indomethacin) | 10 | 0.4 ± 0.08 | 66.7 | 2.1 ± 0.4 |
| This compound | 10 | |||
| 25 | ||||
| 50 |
Experimental Protocols
Synthesis of this compound
A potential synthetic route for this compound involves a two-step process. First, 4-methoxybenzoyl chloride is reacted with potassium thiocyanate to form 4-methoxybenzoyl isothiocyanate. This intermediate is then reacted with an appropriate amine to yield the final thiourea derivative.[1]
In Vitro Anti-inflammatory Assays
The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[2]
This assay quantifies the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.[3][4]
Protocol:
-
Seed RAW 264.7 cells (1.5 x 10⁵ cells/well) in a 24-well plate and incubate for 24 hours.[4]
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.[4]
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[4]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5][6][7]
Protocol:
-
Prepare cell culture supernatants as described in the NO production assay.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[5][8]
-
Briefly, coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction and measure the absorbance at 450 nm.[5]
-
Calculate the cytokine concentrations based on the standard curve.
In Vivo Anti-inflammatory Assay
This is a widely used and reproducible model of acute inflammation.[9][10]
Protocol:
-
Acclimatize male Wistar rats (180-220 g) for one week.
-
Administer this compound or a reference drug (e.g., indomethacin) orally or intraperitoneally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[10]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme found in neutrophils, and its activity in tissue is an indicator of neutrophil infiltration during inflammation.[11][12][13]
Protocol:
-
At the end of the paw edema experiment (4 hours), euthanize the rats and excise the paw tissue.
-
Homogenize the tissue in an appropriate buffer.[12]
-
Centrifuge the homogenate and collect the supernatant.[12]
-
Perform the MPO activity assay using a commercial kit or a standard protocol involving the H₂O₂-dependent oxidation of a substrate (e.g., o-dianisidine).[12]
-
Measure the change in absorbance at a specific wavelength (e.g., 460 nm) to determine MPO activity.[14]
Mechanistic Studies: Signaling Pathway Analysis
The activation of key inflammatory signaling pathways, such as NF-κB and MAPK, can be assessed by detecting the phosphorylation of their respective proteins.[15][16][17]
Protocol:
-
Lyse RAW 264.7 cells (treated as described in the in vitro assays) to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
Block the membrane and incubate with primary antibodies specific for phosphorylated NF-κB p65 (p-p65) and phosphorylated p38 MAPK (p-p38). Also, probe for total p65 and p38 as loading controls.[15][16][18]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[17]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.
Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways that may be modulated by this compound.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. arigobio.com [arigobio.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. assaygenie.com [assaygenie.com]
- 12. assaygenie.com [assaygenie.com]
- 13. abcam.cn [abcam.cn]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 18. Phospho-NF-κB p65 (Ser536) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: QSAR Modeling for Predicting the Activity of [(2-Methoxybenzoyl)amino]thiourea Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Quantitative Structure-Activity Relationship (QSAR) modeling of [(2-methoxybenzoyl)amino]thiourea analogs. This document outlines the synthesis, biological evaluation, and computational modeling of this class of compounds, offering detailed protocols and data presentation to facilitate research and development in this area.
Introduction
Thiourea derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory effects[1]. The this compound scaffold, in particular, has garnered interest due to its potential as an anticancer agent. The mechanism of action for many thiourea derivatives involves the inhibition of key signaling proteins in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR)[2][3].
QSAR modeling is a computational technique that correlates the chemical structure of a compound with its biological activity[4]. By developing predictive QSAR models, researchers can prioritize the synthesis of novel analogs with enhanced potency and selectivity, thereby accelerating the drug discovery process. This document provides a framework for developing QSAR models for this compound analogs to predict their anticancer activity.
Data Presentation: Anticancer Activity of Benzoylthiourea Analogs
The following table summarizes the cytotoxic activity (IC50 values) of a series of N-benzoyl-N'-phenylthiourea derivatives against various cancer cell lines. This data serves as a representative dataset for building a QSAR model.
| Compound ID | R (Substitution on Benzoyl Ring) | R' (Substitution on Phenyl Ring) | Cell Line | IC50 (µM) |
| 1 | 2-Methoxy | H | MCF-7 | 245 |
| 2 | 4-tert-Butyl | H | T47D | Not specified |
| 3 | 2,4-Dichloro | H | MCF-7 | Not specified |
| 4 | H | 2-Chloro | MCF-7 | Not specified |
| 5 | H | 3-Chloro | MCF-7 | Not specified |
| 6 | H | 4-Chloro | MCF-7 | Not specified |
| 7 | H | 2,4-Dichloro | MCF-7 | 0.31 |
| 8 | 4-Methoxy | 4-Fluoro | HeLa | Lower than Hydroxyurea |
Note: This table is a compilation of data from multiple sources and serves as an example. For a robust QSAR model, a consistent dataset with a wider range of substitutions and corresponding biological activities is recommended.
Experimental Protocols
Synthesis of this compound Analogs
This protocol describes a general two-step synthesis of 1-(2-methoxybenzoyl)-3-(substituted phenyl)thioureas.
Step 1: Synthesis of 2-Methoxybenzoyl Isothiocyanate
-
To a solution of ammonium thiocyanate (1.2 equivalents) in dry acetone, add 2-methoxybenzoyl chloride (1 equivalent) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The formation of the isothiocyanate can be monitored by thin-layer chromatography (TLC).
Step 2: Synthesis of 1-(2-Methoxybenzoyl)-3-(substituted phenyl)thiourea
-
To the in-situ generated 2-methoxybenzoyl isothiocyanate solution from Step 1, add a solution of the desired substituted aniline (1 equivalent) in dry acetone dropwise.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-(2-methoxybenzoyl)-3-(substituted phenyl)thiourea analog.
-
Characterize the final compound using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.
Biological Activity Assays
This protocol outlines the determination of the cytotoxic effects of the synthesized analogs against a cancer cell line (e.g., MCF-7).
Materials:
-
Synthesized this compound analogs
-
Human breast cancer cell line (MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO.
-
Treat the cells with various concentrations of the synthesized analogs (e.g., 0.1, 1, 10, 50, 100 µM) in fresh media. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
This protocol describes a method to assess the inhibitory activity of the synthesized analogs against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Synthesized this compound analogs
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a reaction mixture containing kinase buffer, VEGFR-2 enzyme, and the peptide substrate.
-
Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.
QSAR Model Development
Descriptor Calculation
-
Draw the 2D structures of the this compound analogs using a chemical drawing software.
-
Convert the 2D structures to 3D structures and perform energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
Calculate various molecular descriptors using software like MOE (Molecular Operating Environment) or PaDEL-Descriptor. Important descriptors for thiourea derivatives often include:
-
Lipophilicity: LogP (octanol-water partition coefficient)
-
Electronic properties: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment.
-
Steric properties: Molar refractivity (CMR), molecular weight (MW).
-
Topological descriptors: Wiener index, Balaban index.
-
Model Building and Validation
-
Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%).
-
Use a statistical method, such as Multiple Linear Regression (MLR), to build the QSAR model, correlating the calculated descriptors (independent variables) with the biological activity (pIC50, the negative logarithm of the IC50 value) (dependent variable).
-
The general form of an MLR equation is: pIC50 = c0 + c1D1 + c2D2 + ... + cn*Dn where c are the regression coefficients and D are the descriptor values.
-
Validate the model's statistical significance and predictive power using various metrics:
-
Coefficient of determination (R²): Should be close to 1 for a good fit.
-
Leave-one-out cross-validation coefficient (Q²): Measures the internal predictive ability.
-
External validation (R²pred): Assesses the model's ability to predict the activity of the test set compounds.
-
Visualization
QSAR Workflow Diagram
Caption: Workflow for QSAR model development.
Signaling Pathway Diagram: VEGFR-2 Inhibition
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Quantitative Structure-Activity Relationship (QSAR) Of N-Benzoyl-N'-Phenylthiourea Compound And Derivatives In Mcf-7 Cancer Cells - Ubaya Repository [repository.ubaya.ac.id]
- 3. Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors | Atlantis Press [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of [(2-Methoxybenzoyl)amino]thiourea synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of [(2-Methoxybenzoyl)amino]thiourea, a type of 4-acylthiosemicarbazide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct method is a two-step, one-pot synthesis. It begins with the reaction of 2-methoxybenzoyl chloride with a thiocyanate salt (like ammonium or potassium thiocyanate) in an anhydrous solvent such as acetone to form 2-methoxybenzoyl isothiocyanate in situ. This intermediate is not isolated but is directly reacted with hydrazine hydrate to yield the final product, this compound.[1][2][3][4]
Q2: What is the key intermediate in this synthesis?
A2: The key intermediate is 2-methoxybenzoyl isothiocyanate. The success of the entire synthesis hinges on the efficient formation of this reactive species.[1][2][5]
Q3: Why is my overall yield consistently low?
A3: Low yields can stem from several factors: moisture in the reaction setup, which degrades the acyl isothiocyanate intermediate; impure starting materials; incorrect reaction temperature; or competing side reactions, such as the cyclization of the product.[6]
Q4: What are the most common side products?
A4: The primary side products are typically five-membered heterocyclic compounds like 1,2,4-triazoles or 1,3,4-thiadiazoles.[6] These form via intramolecular cyclization of the this compound product, especially under harsh conditions like prolonged heating or in the presence of acid/base catalysts.[6]
Q5: How can I purify the final product?
A5: The most common method of purification is recrystallization.[4] After the reaction is complete, the mixture is often poured into ice-cold water to precipitate the crude product.[4][7][8] The collected solid can then be washed and recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.[9]
Synthesis Workflow and Troubleshooting
The following diagrams illustrate the general experimental workflow and a troubleshooting guide to help identify and resolve common issues encountered during the synthesis.
Caption: General Synthesis Workflow.
Caption: Troubleshooting Flowchart for Low Yield.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degradation of 2-methoxybenzoyl isothiocyanate intermediate. | The reaction to form the isothiocyanate is moisture-sensitive. Ensure the use of anhydrous acetone and a drying tube on the reaction flask.[1] |
| Poor quality of starting materials. | Use pure 2-methoxybenzoyl chloride and dry ammonium or potassium thiocyanate. Impurities can lead to side reactions. | |
| Incomplete reaction. | Ensure the initial mixture of 2-methoxybenzoyl chloride and thiocyanate is refluxed for an adequate time (e.g., 1 hour) to allow for complete formation of the intermediate before adding hydrazine.[1] | |
| Formation of Multiple Products / Difficult Purification | Side reaction (cyclization). | The thiosemicarbazide product can cyclize to form triazoles or other heterocycles, especially with prolonged heating.[6] Avoid excessive reflux times after the addition of hydrazine. Maintain neutral pH during workup. |
| Exothermic reaction out of control. | The addition of hydrazine to the acyl isothiocyanate can be exothermic. Add the hydrazine solution dropwise and with stirring, possibly while cooling the reaction vessel in an ice bath, to maintain control over the reaction temperature.[10] | |
| Product is an Oil or Gummy Solid | Presence of impurities. | The crude product may contain unreacted starting materials or byproducts. Ensure precipitation is complete by using a sufficient volume of ice water. Wash the filtered solid thoroughly with cold water to remove soluble impurities.[8] |
| Incomplete precipitation. | Stir the mixture vigorously in ice water for a longer duration to induce crystallization. Scratching the inside of the flask with a glass rod may also help initiate precipitation. |
Experimental Protocols
Protocol: One-Pot Synthesis of this compound
This protocol is a generalized procedure based on common methods for synthesizing N-acylthioureas.[1][2][4]
Materials:
-
2-Methoxybenzoyl chloride
-
Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN), dried
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous Acetone
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of 2-Methoxybenzoyl Isothiocyanate (in situ):
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve ammonium thiocyanate (1.0 equivalent) in anhydrous acetone.
-
To this stirring solution, add 2-methoxybenzoyl chloride (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, gently reflux the mixture with stirring for 1 hour. A white precipitate of ammonium chloride will form.[2][10]
-
Cool the mixture to room temperature. The resulting solution containing 2-methoxybenzoyl isothiocyanate is used directly in the next step without filtering.[2]
-
-
Reaction with Hydrazine Hydrate:
-
In a separate beaker, prepare a dilute solution of hydrazine hydrate (1.0 equivalent) in acetone.
-
Slowly add the hydrazine solution dropwise to the stirring isothiocyanate solution at room temperature.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
-
Workup and Isolation:
-
Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice or ice-cold water with constant stirring.[4][7]
-
A solid precipitate of this compound should form. Continue stirring for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure product.[9]
-
Dry the purified crystals under vacuum.
-
Yield Optimization Data
The yield of N-acylthiourea synthesis is highly dependent on reaction conditions. While specific data for this compound is not extensively tabulated, the following table summarizes general conditions and reported yields for analogous syntheses, providing a baseline for optimization.
| Substrate 1 | Substrate 2 | Solvent | Conditions | Yield (%) | Reference |
| Substituted Benzoyl Chloride / NH₄SCN | Heterocyclic Amine | Acetone | Reflux 1h, then add amine | 73% | [1] |
| 4-Methoxybenzoyl Chloride / KSCN | Various Amines | Acetone | Stir 30 min, add amine, reflux 2-5h | Not specified, "good yields" | [7] |
| 2-Methoxybenzoyl Chloride / NH₄SCN | 4-Diphenylamine | Acetone | Not specified | Not specified, product isolated | [3] |
| Substituted Benzoyl Chloride / NH₄SCN | Diethanolamine | Acetone/DMF | 60-80 °C, 4-24h | Not specified | [11] |
| Benzoyl Chloride / NH₄SCN | 3,4-Dichloroaniline | Acetone | Add amine over 1h, stir | 90% | [10] |
References
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of [(2-Methoxybenzoyl)amino]thiourea
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the purification of [(2-Methoxybenzoyl)amino]thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for purifying crude this compound after synthesis?
A1: The most common and effective method for purifying this compound is recrystallization. This technique relies on the principle of differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. For highly pure material or for separating closely related impurities, column chromatography may be employed.
Q2: What are the most suitable solvents for the recrystallization of this compound?
A2: Based on literature for analogous N-acyl thiourea derivatives, polar protic solvents are generally good candidates for recrystallization. Ethanol and isopropanol are frequently used.[1] A solvent screening is recommended to identify the optimal solvent or solvent system for your specific batch of crude product.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a robust analytical technique for determining the purity of this compound. A reversed-phase method using a C18 column is a good starting point. Purity can be quantified by measuring the area percentage of the main peak. Thin Layer Chromatography (TLC) can also be used for a rapid qualitative assessment of purity.
Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A4: Potential impurities can arise from starting materials, side reactions, or degradation. These may include unreacted 2-methoxybenzoyl chloride, unreacted thiourea, and byproducts from the hydrolysis of the starting materials or the product. The synthesis of thiourea derivatives often involves the reaction of an isothiocyanate with a primary or secondary amine.[2]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound may be highly impure, leading to a significant melting point depression. | Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent). Ensure the dissolution is performed at the lowest possible temperature that achieves complete solubilization. |
| No Crystal Formation Upon Cooling | The solution is not supersaturated (too much solvent was used). The cooling process is too rapid. | Concentrate the solution by boiling off some solvent and allow it to cool again slowly. Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. Introduce a seed crystal of pure this compound. Cool the solution in an ice bath after it has reached room temperature. |
| Poor Recovery of Purified Product | Too much solvent was used during recrystallization. The compound has significant solubility in the cold recrystallization solvent. Crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Cool the crystallization mixture in an ice bath for at least 30 minutes before filtration to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored Crystals | Colored impurities are present in the crude product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use no more than 1-2% w/w of activated charcoal relative to the crude product, as it can also adsorb the desired compound. |
HPLC Analysis Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | The column is overloaded. Secondary interactions between the analyte and the stationary phase. The pH of the mobile phase is inappropriate. | Dilute the sample. Use a mobile phase with a pH that ensures the analyte is in a single ionic form. Consider using a column with end-capping. |
| Peak Fronting | The column is overloaded. The sample solvent is stronger than the mobile phase. | Dilute the sample. Dissolve the sample in the mobile phase or a weaker solvent. |
| Ghost Peaks | Contamination in the mobile phase, injection system, or column. Carryover from a previous injection. | Use fresh, high-purity mobile phase solvents. Purge the injection port and autosampler. Run a blank gradient to wash the column. |
| Poor Resolution Between Peaks | The mobile phase composition is not optimal. The column is inefficient. | Optimize the mobile phase by adjusting the ratio of organic solvent to aqueous buffer. Decrease the flow rate. Use a longer column or a column with a smaller particle size. |
Experimental Protocols
Recrystallization Protocol for this compound
This protocol is a general guideline. Optimization may be required based on the impurity profile of the crude material.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., isopropanol or ethanol) and heat gently. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
HPLC Method for Purity Analysis
This is a starting point for method development.
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a suitable ratio of A:B (e.g., 90:10) and ramp up the concentration of B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition or a suitable solvent like acetonitrile. |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for issues with crystal formation during recrystallization.
References
Overcoming solubility issues of [(2-Methoxybenzoyl)amino]thiourea in biological assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with [(2-Methoxybenzoyl)amino]thiourea and related N-acyl thiourea derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound, a type of N-acyl thiourea derivative, is generally characterized by poor aqueous solubility. These compounds are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and acetone, but exhibit limited solubility in aqueous buffers and cell culture media. This low aqueous solubility can lead to compound precipitation, affecting the accuracy and reproducibility of experimental results.
Q2: My compound precipitated after diluting the DMSO stock solution into my aqueous assay buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds. Here are a few immediate troubleshooting steps:
-
Vortexing and Sonication: Vigorously vortex the solution. If precipitation persists, sonicate the solution for a few minutes.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath while mixing. However, be cautious about the thermal stability of your compound.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual decrease in solvent strength can sometimes prevent precipitation.
If these steps do not resolve the issue, you may need to consider alternative formulation strategies.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?
The tolerance of cell lines to DMSO can vary significantly. Generally, a final DMSO concentration of less than 0.5% is recommended to avoid cytotoxicity. However, it is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.
Q4: Can I use solvents other than DMSO?
Yes, other water-miscible organic solvents can be used, such as ethanol or dimethylformamide (DMF). However, their compatibility with your specific assay and their potential for cytotoxicity must be evaluated. Always include a solvent control in your experiments.
Q5: How can I improve the solubility of this compound for my experiments?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:
-
Co-solvents: Using a water-miscible organic solvent like DMSO is the most common approach.
-
pH Modification: For ionizable compounds, adjusting the pH of the buffer can increase solubility. However, the stability of the compound at different pH values must be considered.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization by forming micelles.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[1] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Troubleshooting Guide: Solubility Issues
This guide addresses specific problems you may encounter when working with this compound in biological assays.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | High degree of hydrophobicity and low aqueous solubility. | - Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within the tolerable limits for your assay.- Employ a solubilizing excipient such as cyclodextrin or a surfactant.- Perform a stepwise dilution of the stock solution. |
| Inconsistent results between experimental replicates. | Compound precipitation leading to variable effective concentrations. | - Prepare fresh dilutions for each experiment.- Visually inspect each well of a microplate for precipitation before and after adding the compound.- Consider using a formulation with improved solubility and stability. |
| Low or no biological activity observed. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | - Determine the kinetic or thermodynamic solubility of your compound in the assay buffer.- Use a formulation strategy to increase the compound's solubility.- Ensure complete dissolution of the compound in the stock solution before further dilution. |
| Stock solution in DMSO appears cloudy or contains crystals. | The compound's solubility limit in DMSO has been exceeded, or the compound has precipitated out of solution during storage (e.g., freeze-thaw cycles). | - Gently warm the stock solution to 37°C and sonicate to redissolve the compound.- If it does not redissolve, the stock concentration may be too high.- Prepare fresh stock solutions and store them in small aliquots to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
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This compound powder
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Anhydrous DMSO
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Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To prepare an aqueous solution of this compound using HP-β-CD as a solubilizing agent.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Prepare a stock solution of HP-β-CD in the assay buffer (e.g., 45% w/v).
-
Add the desired amount of this compound powder to the HP-β-CD solution.
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Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
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After incubation, filter the solution through a 0.22 µm sterile filter to remove any undissolved compound.
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The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by HPLC-UV).
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This stock solution can then be diluted in the assay buffer for your experiments.
-
Data Presentation
Table 1: Comparison of Solubilization Methods (Hypothetical Data)
| Method | Solvent/Vehicle | Maximum Achievable Concentration (µM) | Notes |
| Standard Dilution | Assay Buffer with 0.5% DMSO | < 10 | Significant precipitation observed above 10 µM. |
| pH Adjustment | pH 9.0 Buffer with 0.5% DMSO | 25 | Compound may not be stable at this pH. |
| Cyclodextrin | 10% HP-β-CD in Assay Buffer | 150 | Requires optimization of cyclodextrin concentration. |
| Surfactant | 0.1% Tween® 80 in Assay Buffer | 50 | Potential for surfactant to interfere with the assay. |
Visualizations
References
Optimizing reaction conditions for the synthesis of [(2-Methoxybenzoyl)amino]thiourea derivatives.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of [(2-Methoxybenzoyl)amino]thiourea derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Systematically investigate the following:
-
Moisture Contamination: The starting material, 2-methoxybenzoyl chloride, is highly sensitive to moisture and can hydrolyze to 2-methoxybenzoic acid, which will not react. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
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Reagent Purity: Verify the purity of your starting materials. Impurities in the amine or 2-methoxybenzoyl chloride can lead to side reactions.
-
Incomplete Isothiocyanate Formation: The intermediate, 2-methoxybenzoyl isothiocyanate, is typically formed in situ by reacting 2-methoxybenzoyl chloride with a thiocyanate salt (like KSCN or NH4SCN). Ensure the thiocyanate is finely powdered and dry, and allow sufficient time for this step before adding the amine.[1][2][3]
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Reaction Temperature: While the initial formation of the isothiocyanate may occur at room temperature, the subsequent reaction with the amine often requires heating (reflux) to go to completion.[1] Conversely, excessively high temperatures can lead to decomposition. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of the amine component is sometimes used to ensure the complete consumption of the isothiocyanate intermediate.
Q2: The reaction is not proceeding to completion, even after extended reflux. What should I do?
A2: If the reaction stalls (as indicated by TLC), consider the following:
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Solvent Choice: Acetone is a common solvent for this reaction.[1][3] However, if reactants have poor solubility, consider alternative anhydrous solvents like acetonitrile or tetrahydrofuran (THF).[4]
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Catalyst: While often not required, in difficult cases, the addition of a non-nucleophilic base like triethylamine (TEA) can facilitate the reaction, particularly when using amine hydrochlorides as starting material.[4]
-
Activation of Thiocyanate: Ensure the thiocyanate salt is sufficiently soluble in your reaction medium. Using a phase-transfer catalyst in a biphasic system can sometimes improve results, although this is less common for this specific synthesis.
Q3: I am observing multiple spots on my TLC plate. What are the likely impurities or side products?
A3: Common impurities include:
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Unreacted Starting Materials: Residual 2-methoxybenzoyl chloride (or its hydrolysis product, 2-methoxybenzoic acid) and the starting amine.
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Symmetrically Substituted Thioureas: If thiosemicarbazide is used, dibenzoylation can occur, leading to products like 1,2-dibenzoyl-thiosemicarbazide or 1,4-dibenzoyl-thiosemicarbazide.[5]
-
Hydrolysis Products: Any moisture present can hydrolyze the acyl isothiocyanate intermediate back to the corresponding acid and thiocyanate.
-
Cyclized Products: Depending on the specific reactants and conditions, subsequent cyclization reactions can occur.[6]
Q4: My final product is difficult to purify. What purification strategies are most effective?
A4: Purification can be challenging due to the low solubility of many thiourea derivatives.
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Precipitation and Washing: The most common first step is to pour the reaction mixture into a large volume of cold or ice water.[1] This precipitates the crude product. Thoroughly wash the filtered solid with water to remove inorganic salts and water-soluble impurities.
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Recrystallization: This is the most effective method for purification. Ethanol or ethanol/water mixtures are frequently used.[7] If solubility is an issue, consider other solvents like acetonitrile or dimethylformamide (DMF), followed by precipitation with a non-solvent like water.
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Column Chromatography: This is generally a last resort due to the polarity and potential for poor solubility of these compounds on silica gel. If necessary, use a solvent system like dichloromethane/methanol or ethyl acetate/hexane.
Experimental Protocols & Data
Protocol 1: General Synthesis via In Situ Isothiocyanate Formation
This protocol describes a general method for synthesizing N-(2-Methoxybenzoyl)-N'-substituted thioureas.
Materials:
-
2-Methoxybenzoyl chloride
-
Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH4SCN), dried
-
Substituted amine or hydrazine derivative
-
Anhydrous Acetone
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Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 2-methoxybenzoyl chloride (1.0 eq.) and potassium thiocyanate (1.0 eq.) in anhydrous acetone (approx. 10 mL per 10 mmol of chloride) is stirred at room temperature for 30-60 minutes to form 2-methoxybenzoyl isothiocyanate.[1][2][3]
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A solution of the desired substituted amine or hydrazine (1.0 eq.) in anhydrous acetone is added dropwise to the reaction mixture.
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The mixture is then heated to reflux. The reaction progress is monitored by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase). Reflux is typically maintained for 2-5 hours.[1]
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After completion, the reaction mixture is cooled to room temperature and then poured slowly into a beaker containing crushed ice or cold water with stirring.
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The resulting precipitate is collected by vacuum filtration.
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The solid is washed thoroughly with cold water and then dried.
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The crude product is purified by recrystallization from a suitable solvent, such as ethanol.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different parameters can affect the reaction outcome. Data is compiled from typical results found in the literature for analogous aroyl thiourea syntheses.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Typical Yield (%) | Notes |
| Acetone | 80 - 95% | Most commonly used; good solubility for reactants.[1][3] |
| Acetonitrile | 75 - 90% | Good alternative, especially for less polar amines. |
| THF (Tetrahydrofuran) | 70 - 85% | Useful for specific substrates; must be anhydrous.[4] |
| Dichloromethane (DCM) | 65 - 80% | Often used for reactions at room temperature.[8] |
Table 2: Influence of Temperature on Reaction Time
| Temperature | Average Reaction Time | Expected Yield |
| Room Temperature | 12 - 24 hours | Lower |
| 40 °C | 6 - 8 hours | Moderate |
| Reflux (Acetone, ~56°C) | 2 - 5 hours | High[1] |
| Reflux (Acetonitrile, ~82°C) | 1 - 3 hours | High |
Visual Guides: Workflows and Pathways
Reaction Pathway Diagram
This diagram illustrates the primary synthetic route for this compound derivatives, proceeding through an in situ generated isothiocyanate intermediate.
Caption: Synthetic pathway for this compound derivatives.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.
Caption: A step-by-step workflow for troubleshooting synthesis problems.
Parameter Interdependency Diagram
This diagram illustrates the logical relationships between key experimental parameters and the desired outcomes of the synthesis.
Caption: Interrelationship of reaction parameters and synthesis outcomes.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mjas.analis.com.my [mjas.analis.com.my]
Common challenges in the characterization of [(2-Methoxybenzoyl)amino]thiourea.
Welcome to the technical support center for the characterization of [(2-Methoxybenzoyl)amino]thiourea and related derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
General
Q1: What is the general structure of this compound?
A1: this compound, also known as N-(2-methoxybenzoyl)thiourea, has a chemical structure consisting of a 2-methoxybenzoyl group attached to a thiourea moiety.
Synthesis and Purification
Q2: What is a common synthetic route for preparing this compound?
A2: A widely used method involves the reaction of 2-methoxybenzoyl chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate, to form 2-methoxybenzoyl isothiocyanate in situ. This intermediate is then reacted with an appropriate amine to yield the final thiourea derivative.[1][2][3]
Q3: I am having trouble with the purity of my synthesized compound. What are some common impurities and how can I remove them?
A3: Common impurities may include unreacted starting materials (2-methoxybenzoyl chloride, amine) or side products from the reaction. Recrystallization from a suitable solvent, such as ethanol or acetonitrile, is a common and effective purification method.[3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can also help in optimizing the reaction conditions to minimize byproduct formation.[1]
Analytical Characterization
Q4: Which analytical techniques are most important for confirming the structure of this compound?
A4: The primary techniques for structural confirmation are Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[4][5][6] Elemental analysis and melting point determination are also crucial for verifying purity and identity.[6]
Q5: Are there any known stability issues with this compound that I should be aware of during characterization?
A5: While specific stability data for this exact compound is not extensively documented in the provided results, thiourea derivatives, in general, can be sensitive to heat and strong acidic or basic conditions. It is advisable to store the compound in a cool, dry place and use deuterated solvents for NMR analysis that are free of acidic impurities. Further research into the stability of thiourea derivatives under biological conditions may be necessary depending on the application.[1]
Troubleshooting Guides
NMR Spectroscopy
Problem: The -NH proton signals in my ¹H NMR spectrum are very broad or have disappeared completely.
-
Possible Cause 1: Proton Exchange. The amide and thiourea (-NH) protons are exchangeable and can exchange with residual water or acidic protons in the NMR solvent (e.g., DMSO-d₆ or CDCl₃).[7] This exchange broadens the signals, and in some cases, they may not be observable.[7]
-
Troubleshooting Steps:
-
Use a very dry NMR solvent. Ensure your deuterated solvent is of high quality and stored over molecular sieves to minimize water content.
-
Increase the concentration of your sample. At higher concentrations, the signals of exchangeable protons can sometimes become more apparent.[7]
-
Perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube. If the broad signals are due to -NH protons, they will exchange with deuterium and disappear from the spectrum, confirming their identity.
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Lower the temperature of the NMR experiment. At lower temperatures, the rate of proton exchange can be slowed down, resulting in sharper -NH signals.
-
Problem: I am unsure about the assignment of the thiocarbonyl (C=S) peak in my ¹³C NMR spectrum.
-
Expected Chemical Shift: The thiocarbonyl carbon (C=S) of the thiourea moiety typically appears in the downfield region of the ¹³C NMR spectrum, generally in the range of 178-184 ppm.[8][9]
-
Troubleshooting Steps:
-
Compare with literature values. Refer to published data for similar benzoylthiourea derivatives to confirm the expected chemical shift range.[9]
-
Use a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons (like C=S and C=O) will be absent. This can help in distinguishing the C=S peak from other signals in the spectrum.
-
Mass Spectrometry
Problem: I am not observing the molecular ion peak in my mass spectrum.
-
Possible Cause 1: Fragmentation. The molecule may be fragmenting easily under the ionization conditions (e.g., Electron Ionization - EI).
-
Troubleshooting Steps:
-
Use a softer ionization technique. Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are less energetic than EI and are more likely to yield the molecular ion peak.
-
Look for characteristic fragment ions. Analyze the fragmentation pattern for expected losses, such as the loss of the methoxy group or cleavage of the amide bond, which can help in confirming the structure even without a prominent molecular ion peak.[10]
-
HPLC Analysis
Problem: I am having difficulty achieving good separation of my compound from impurities.
-
Possible Cause 1: Inappropriate column or mobile phase. The choice of stationary phase and mobile phase composition is critical for good chromatographic separation.
-
Troubleshooting Steps:
-
Select a suitable column. A reverse-phase C18 column is often a good starting point for compounds of this polarity.[11]
-
Optimize the mobile phase. A common mobile phase for related compounds is a mixture of acetonitrile and water, sometimes with a small amount of acid (like formic or phosphoric acid) to improve peak shape.[11][12][13] Varying the gradient or isocratic composition of the mobile phase can significantly impact separation.
-
Adjust the detection wavelength. Use a UV-Vis detector set to the λmax of your compound to ensure optimal sensitivity.[11]
-
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized procedure based on common methods for synthesizing benzoylthiourea derivatives.[1][2][3]
-
Formation of 2-Methoxybenzoyl Isothiocyanate:
-
Dissolve potassium thiocyanate (1 equivalent) in dry acetone.
-
To this solution, add a solution of 2-methoxybenzoyl chloride (1 equivalent) in dry acetone dropwise with stirring.
-
Reflux the mixture for approximately 1 hour.
-
Filter the resulting potassium chloride precipitate and use the filtrate containing the in-situ generated 2-methoxybenzoyl isothiocyanate for the next step.
-
-
Formation of this compound:
-
To the filtrate from the previous step, add a solution of the desired amine (e.g., ammonia or an alkyl/aryl amine, 1 equivalent) in acetone.
-
Reflux the reaction mixture for 2-5 hours, monitoring the progress by TLC.
-
After the reaction is complete, pour the mixture into crushed ice to precipitate the product.
-
Filter the solid product, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure compound.
-
Characterization Methods
-
FT-IR Spectroscopy: Acquire the spectrum using KBr pellets.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at room temperature.
-
Mass Spectrometry: Obtain the mass spectrum using an appropriate ionization technique (e.g., EI or ESI).
-
HPLC: Use a C18 column with a mobile phase of acetonitrile and water. Set the UV detector to the appropriate wavelength.[11]
Quantitative Data Summary
Table 1: Typical Spectroscopic Data for Benzoylthiourea Derivatives
| Technique | Functional Group | Typical Chemical Shift / Wavenumber | Reference |
| ¹H NMR | Aromatic Protons | δ 7.0–8.4 ppm | [5] |
| Amide (-NH-C=O) | δ 11.0–12.9 ppm | [2][5] | |
| Thiourea (-NH-C=S) | δ 11.2–12.7 ppm | [5] | |
| Methoxy (-OCH₃) | δ 3.8–4.0 ppm | [5][14] | |
| ¹³C NMR | Thiocarbonyl (C=S) | δ 178–184 ppm | [8][9][14] |
| Carbonyl (C=O) | δ 165–171 ppm | [9][14] | |
| Methoxy (-OCH₃) | δ 55.0–57.0 ppm | [2][14] | |
| FT-IR | N-H Stretching | 3100–3350 cm⁻¹ | [6] |
| C=O Stretching | ~1680 cm⁻¹ | [9] | |
| C-N Stretching | ~1384 cm⁻¹ | [9] | |
| C=S Stretching | ~735 cm⁻¹ | [9] |
Visualizations
Caption: Experimental workflow for the synthesis and characterization.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. International Conference on Applied Innovations in IT [icaiit.org]
- 5. icaiit.org [icaiit.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 13. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. zenodo.org [zenodo.org]
Strategies to enhance the stability of [(2-Methoxybenzoyl)amino]thiourea for in-vitro studies.
Welcome to the technical support center for researchers utilizing [(2-Methoxybenzoyl)amino]thiourea in in-vitro studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the stability of this compound in your experiments, ensuring reliable and reproducible results.
Troubleshooting Guides
This section addresses common issues encountered during in-vitro experiments with this compound, offering potential causes and solutions.
Issue 1: Rapid Degradation of this compound in Cell Culture Media
Potential Causes:
-
Oxidation: The thiourea moiety is susceptible to oxidation, which can be accelerated by components in the cell culture media, such as metal ions (e.g., iron).
-
pH Instability: The stability of thiourea derivatives can be pH-dependent. Standard cell culture media, typically buffered around pH 7.4, may not be optimal for the stability of this specific compound.
-
Hydrolysis: The amide linkage in the molecule could be susceptible to hydrolysis, especially over longer incubation times.
-
Interaction with Serum Components: Proteins and other molecules in fetal bovine serum (FBS) or other sera can potentially interact with and destabilize the compound.[1][2]
Solutions:
| Strategy | Detailed Approach |
| Antioxidant Supplementation | Add antioxidants to the cell culture media to mitigate oxidative degradation. A combination of antioxidants may be more effective.[3][4] |
| pH Optimization | Test the stability of the compound in a range of pH buffers (e.g., pH 6.0-8.0) to determine the optimal pH for your in-vitro assay. Adjust the pH of your experimental media if possible without compromising cell viability. |
| Minimize Incubation Time | If feasible for your experimental endpoint, reduce the incubation time to minimize the extent of degradation. |
| Use Serum-Free Media | If your cell line can be maintained in serum-free conditions, this can eliminate potential interactions with serum components. |
| Chelating Agents | The addition of a chelating agent like EDTA can help to sequester metal ions that may catalyze oxidative degradation.[3] |
Issue 2: Poor Solubility and Precipitation of the Compound in Aqueous Buffers or Media
Potential Causes:
-
Low Aqueous Solubility: Many organic small molecules, including thiourea derivatives, have limited solubility in aqueous solutions.[5]
-
Incorrect Solvent for Stock Solution: The initial solvent used to dissolve the compound may not be fully compatible with the aqueous assay buffer, leading to precipitation upon dilution.
-
"Salting Out" Effect: High salt concentrations in buffers can decrease the solubility of organic compounds.
Solutions:
| Strategy | Detailed Approach |
| Co-solvent System | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer or media. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid cellular toxicity. |
| Solubility Testing | Systematically test the solubility in various biocompatible solvents and co-solvent mixtures to find the optimal formulation. |
| Use of Solubilizing Agents | Consider the use of solubilizing agents such as cyclodextrins, though their potential effects on the biological system should be carefully evaluated. |
| pH Adjustment | The solubility of the compound may be influenced by pH. Determine the pH at which the compound exhibits maximum solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the chemistry of thiourea and its derivatives, the primary degradation pathways are likely:
-
Oxidation: The sulfur atom of the thiourea group is prone to oxidation, potentially forming a sulfenic, sulfinic, or sulfonic acid derivative. This can lead to the cleavage of the C-S bond and the formation of urea or other degradation products.
-
Hydrolysis: The amide bond can be hydrolyzed, leading to the formation of 2-methoxybenzoic acid and amino-thiourea. The thiourea moiety itself can also undergo hydrolysis to form urea and hydrogen sulfide.
Q2: How can I monitor the stability of this compound during my experiment?
A2: The most common method is to use High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). You can take aliquots of your experimental media at different time points, stop the degradation process (e.g., by adding a cold organic solvent), and then analyze the concentration of the parent compound remaining.
Q3: Are there any specific components in cell culture media I should be concerned about?
A3: Yes, be mindful of:
-
Riboflavin (Vitamin B2): In the presence of light, riboflavin can act as a photosensitizer and accelerate the degradation of other media components and your compound.[3]
-
Metal Ions: Trace metals like iron and copper can catalyze oxidative degradation.
-
Thiols: Components like cysteine and glutathione in some media formulations could potentially undergo disulfide exchange reactions with the thiourea group.
Q4: What concentration of antioxidants should I use?
A4: The optimal concentration of antioxidants needs to be determined empirically. It is advisable to start with low micromolar concentrations and perform a dose-response experiment to find the concentration that provides stability without affecting your biological assay. Commonly used antioxidants in cell culture include N-acetylcysteine, ascorbic acid (vitamin C), and α-tocopherol (vitamin E).[4]
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Media using HPLC
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (with or without serum)
-
HPLC system with UV or MS detector
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
Microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Spike the compound into pre-warmed cell culture medium to a final concentration relevant to your experiment (e.g., 10 µM).
-
Immediately take a "time zero" (T=0) sample by transferring an aliquot (e.g., 100 µL) into a microcentrifuge tube containing a quenching solution (e.g., 200 µL of ice-cold acetonitrile) to precipitate proteins and stop degradation.
-
Incubate the remaining medium at 37°C in a cell culture incubator.
-
Take further aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and process them as in step 3.
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by HPLC. The percentage of the compound remaining at each time point is calculated relative to the T=0 sample.
Data Presentation:
| Time (hours) | Peak Area (Arbitrary Units) | % Remaining |
| 0 | 1,000,000 | 100 |
| 1 | 950,000 | 95 |
| 2 | 880,000 | 88 |
| 4 | 750,000 | 75 |
| 8 | 550,000 | 55 |
| 24 | 200,000 | 20 |
Protocol 2: In-Vitro Metabolic Stability using Liver Microsomes
Objective: To assess the susceptibility of this compound to metabolism by phase I enzymes.[4][6][7][8]
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS/MS analysis
-
Incubator or water bath (37°C)
Procedure:
-
Prepare a solution of liver microsomes in phosphate buffer (e.g., 1 mg/mL).
-
Prepare a working solution of the compound in the same buffer.
-
Pre-incubate the microsome solution at 37°C for 5 minutes.
-
Initiate the reaction by adding the compound to the microsome solution.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Take a T=0 sample immediately and quench with ice-cold acetonitrile containing an internal standard.
-
Incubate the reaction mixture at 37°C.
-
Take samples at various time points (e.g., 5, 15, 30, 60 minutes) and quench as in step 6.
-
Process the samples by centrifugation to remove precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to determine the amount of parent compound remaining.
Data Presentation:
| Time (min) | Peak Area Ratio (Compound/IS) | % Remaining |
| 0 | 1.20 | 100 |
| 5 | 1.05 | 87.5 |
| 15 | 0.78 | 65.0 |
| 30 | 0.42 | 35.0 |
| 60 | 0.18 | 15.0 |
Visualizations
Caption: Experimental workflow for assessing compound stability in cell culture media.
Caption: Potential degradation pathways for this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by thiourea derivatives.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. In vitro metabolic stability in hepatic microsomes [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting inaccurate molecular docking results with [(2-Methoxybenzoyl)amino]thiourea.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the molecular docking of [(2-Methoxybenzoyl)amino]thiourea. Our aim is to help you diagnose and resolve common issues to obtain accurate and reliable docking results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Issue: My docking score for this compound is poor, or the binding pose seems physically unrealistic.
-
Possible Cause: This could stem from incorrect ligand preparation, improper protein setup, or suboptimal docking parameters. The inherent flexibility of the thiourea group can also pose a challenge for docking algorithms.
-
Troubleshooting Steps:
-
Verify Ligand Structure: Ensure the 3D structure of this compound is correctly generated and energy-minimized. Pay close attention to the tautomeric state of the thiourea group and the rotational bonds.
-
Check Protein Preparation: The target protein must be properly prepared. This includes adding hydrogen atoms, assigning correct protonation states for residues like Histidine, Aspartate, and Glutamate, and removing any unnecessary water molecules or co-factors that are not relevant to the binding interaction.
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Define the Binding Site Accurately: The grid box for docking should encompass the entire binding pocket. If the binding site is unknown, consider using blind docking with a larger grid box, followed by a more focused docking on the identified potential binding sites.
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Optimize Docking Parameters: Different docking algorithms have various parameters that can be adjusted. For flexible ligands like this compound, increasing the "exhaustiveness" or the number of generated poses can lead to better results.
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Consider Different Docking Software: Not all docking programs are equally effective for all ligand-protein systems. If issues persist, trying a different software (e.g., AutoDock, MOE, Glide) might yield improved results.[1][2]
-
2. Issue: The redocking of the native ligand shows a high Root Mean Square Deviation (RMSD) value.
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Possible Cause: A high RMSD value (> 2.0 Å) upon redocking the co-crystallized ligand suggests that the docking protocol is not accurately reproducing the experimentally observed binding mode.[3] This invalidates the setup for docking your compound of interest.
-
Troubleshooting Steps:
-
Refine the Binding Site Definition: Ensure the grid box is centered correctly on the native ligand's position and is of an appropriate size.
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Adjust Scoring Function and Search Algorithm Parameters: The default parameters might not be optimal for your specific protein. Experiment with different settings for the search algorithm's thoroughness.
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Verify Protein and Ligand Preparation: Re-check the protonation states and atom types assigned during the preparation steps.
-
3. Issue: My this compound molecule shows no significant interactions with the active site residues.
-
Possible Cause: This could be due to an incorrect binding pose, a genuinely weak interaction, or a failure to identify the correct binding pocket.
-
Troubleshooting Steps:
-
Visual Inspection of Poses: Carefully analyze the top-ranked docking poses. Look for potential hydrogen bonds, hydrophobic interactions, or π-π stacking that the scoring function might have overlooked. The sulfur atom in the thiourea group can form hydrogen bonds, and the aromatic rings can participate in hydrophobic and π-π interactions.[4][5]
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Perform Molecular Dynamics (MD) Simulation: A short MD simulation of the docked complex can provide insights into the stability of the binding pose and reveal dynamic interactions that are not apparent in a static docked structure.[3]
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Re-evaluate the Target: If no plausible interactions are found, it's worth reconsidering if the chosen protein is the correct biological target for this ligand.
-
Data Presentation
Table 1: Example Docking Results for Thiourea Derivatives against Bacterial DNA Gyrase B
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction | Reference |
| This compound (Hypothetical) | -8.5 | Asp73, Asn46 | Hydrogen Bond | - |
| Novobiocin (Native Ligand) | -10.77 | Asp73, Arg76, Thr165 | Hydrogen Bond, Hydrophobic | [1] |
| Compound 8 (from study) | -9.2 | Asp73, Gly77 | Hydrogen Bond | [1] |
Table 2: Troubleshooting Checklist for Inaccurate Docking
| Step | Parameter | Recommended Action | Acceptance Criteria |
| 1 | Ligand Preparation | Energy Minimization (e.g., using MMFF94 force field) | Conformation with the lowest energy |
| 2 | Protein Preparation | Addition of hydrogens, assignment of protonation states | Correct protonation at physiological pH |
| 3 | Docking Protocol Validation | Redock native ligand | RMSD < 2.0 Å |
| 4 | Grid Box Definition | Center on the active site, size encloses the pocket | Grid box covers all key interacting residues |
| 5 | Post-Docking Analysis | Visual inspection, interaction analysis | Identification of plausible binding interactions |
Experimental Protocols
Protocol 1: Molecular Docking using AutoDock Vina
-
Ligand Preparation:
-
Draw this compound using a chemical drawing tool (e.g., ChemDraw) and save it in a 3D format (e.g., .mol2 or .pdb).
-
Use AutoDock Tools (ADT) to add hydrogens, compute Gasteiger charges, and set up the rotatable bonds. Save the final file in .pdbqt format.
-
-
Protein Preparation:
-
Download the protein structure from the Protein Data Bank (PDB).
-
Use ADT to remove water molecules and any heteroatoms not involved in binding.
-
Add polar hydrogens and assign Kollman charges. Save the prepared protein in .pdbqt format.
-
-
Grid Box Generation:
-
Identify the binding site from the literature or by locating the position of the co-crystallized ligand.
-
In ADT, use the Grid Box option to define the center and dimensions of the grid to encompass the binding site.
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the protein and ligand .pdbqt files, the grid box parameters, and the desired exhaustiveness.
-
Run AutoDock Vina from the command line using the configuration file.
-
-
Results Analysis:
-
Analyze the output .pdbqt file, which contains the predicted binding poses and their corresponding affinity scores.
-
Visualize the docked poses and interactions using software like PyMOL or Discovery Studio.
-
Mandatory Visualization
Caption: A flowchart illustrating the troubleshooting workflow for inaccurate molecular docking results.
Caption: A diagram showing the hypothesized mechanism of action based on a successful docking result.
References
- 1. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Efficacy of [(2-Methoxybenzoyl)amino]thiourea
Welcome to the technical support center for researchers, scientists, and drug development professionals working with [(2-Methoxybenzoyl)amino]thiourea and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation and to offer strategies for enhancing the biological efficacy of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing low cytotoxic activity of our synthesized this compound derivative in cancer cell lines. What are the potential reasons and how can we improve it?
A1: Low cytotoxic activity can stem from several factors. Firstly, the inherent structure of the molecule may have modest activity against the specific cancer cell line being tested. Structure-Activity Relationship (SAR) studies on related thiourea derivatives have shown that the nature and position of substituents on the phenyl rings significantly influence anticancer activity. For instance, the addition of electron-withdrawing groups to the phenyl ring can sometimes enhance cytotoxicity. Secondly, poor solubility and low bioavailability of the compound can limit its effective concentration at the target site.
To address this, consider the following troubleshooting steps:
-
Structural Modification: Synthesize a small library of analogues with modifications to the N'-phenyl ring. Introducing different substituents (e.g., halogens, nitro groups) or varying their position can modulate lipophilicity and electronic properties, potentially leading to increased activity.
-
Solubility Enhancement: this compound and its derivatives are often poorly soluble in aqueous media. Consider using formulation strategies such as creating solid dispersions with hydrophilic carriers, or utilizing lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve solubility and absorption.[1][2][3][4]
-
Combination Therapy: Explore synergistic effects by combining your compound with known anticancer drugs. Thiourea derivatives have been shown to target various signaling pathways that can complement the mechanisms of other chemotherapeutic agents.
Q2: Our this compound compound shows promising enzyme inhibitory activity, but the results are not reproducible. What could be the cause?
A2: Reproducibility issues in enzyme inhibition assays can arise from several experimental variables. One common issue is the stability of the compound in the assay buffer. Thiourea derivatives can be susceptible to degradation, especially at certain pH values or in the presence of certain buffer components. Another factor could be the purity of the synthesized compound.
Here are some troubleshooting tips:
-
Compound Stability: Assess the stability of your compound under the specific assay conditions (pH, temperature, buffer composition) over the time course of the experiment. This can be done using techniques like HPLC. If instability is an issue, consider adjusting the buffer conditions or reducing the incubation time if possible.
-
Purity Verification: Ensure the purity of your compound using methods like NMR, mass spectrometry, and elemental analysis. Impurities could interfere with the assay, leading to inconsistent results.
-
Assay Controls: Include appropriate positive and negative controls in every experiment. A known inhibitor for the target enzyme should be used as a positive control to ensure the assay is performing as expected.
-
Enzyme and Substrate Concentrations: Use enzyme and substrate concentrations that are within the linear range of the assay. For instance, in a urease inhibition assay, a substrate (urea) concentration equal to the Km is often recommended to be sensitive to both competitive and uncompetitive inhibitors.[5]
Q3: We are planning to evaluate the antibacterial activity of our this compound derivatives. Which bacterial strains should we prioritize, and what are the key experimental considerations?
A3: Thiourea derivatives have demonstrated a broad spectrum of antibacterial activity. Prioritization of bacterial strains should be guided by your research goals. However, it is common to test against a panel of both Gram-positive and Gram-negative bacteria. For example, Staphylococcus aureus (including MRSA strains) is a common Gram-positive target, while Escherichia coli and Pseudomonas aeruginosa are relevant Gram-negative pathogens.[1][3][6][7]
Key experimental considerations include:
-
Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method is a standard technique to determine the MIC, which is the lowest concentration of the compound that inhibits visible bacterial growth.
-
Solubility in Media: Ensure your compound is soluble in the bacterial growth media at the tested concentrations. DMSO is often used as a solvent, but its final concentration should be kept low (typically ≤1%) to avoid solvent-induced toxicity.
-
Biofilm Inhibition: Many chronic infections are associated with bacterial biofilms. Consider evaluating the ability of your compounds to inhibit biofilm formation, as this is a clinically relevant parameter.[2]
Troubleshooting Guides
Problem: Low Yield During Synthesis of this compound Derivatives
| Potential Cause | Troubleshooting Step |
| Incomplete reaction of benzoyl isothiocyanate with the amine. | Ensure anhydrous conditions as isothiocyanates are sensitive to moisture. The reaction can be gently heated to drive it to completion. |
| Side reactions of the isothiocyanate intermediate. | Prepare the benzoyl isothiocyanate in situ and use it immediately in the next reaction step without isolation. |
| Difficulty in purification leading to product loss. | Optimize the recrystallization solvent system. Column chromatography may be necessary for some derivatives. |
Problem: Inconsistent Results in MTT Cytotoxicity Assay
| Potential Cause | Troubleshooting Step |
| Low metabolic activity of the chosen cell line. | Ensure cells are in the logarithmic growth phase. Increase the cell seeding density or the incubation time with MTT. |
| Interference from the compound with the MTT reduction process. | Run a cell-free control with your compound and MTT to check for any direct chemical reaction. |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking. The choice of solubilizing agent (e.g., DMSO, isopropanol with HCl) can also be critical. |
| High background absorbance. | Use phenol red-free media during the MTT incubation step, as phenol red can interfere with absorbance readings. Include a blank control (media only) to subtract background absorbance. |
Quantitative Data Summary
The following tables summarize the biological efficacy of some this compound derivatives and related compounds from various studies. Direct comparison should be made with caution due to differing experimental conditions.
Table 1: Antibacterial Activity of N-(2-methoxybenzoyl)-N'-(substituted)thiourea Derivatives
| Compound | Substituent on N'-phenyl | Test Organism | MIC (µg/mL) | Reference |
| I | 4-diphenylamine | Staphylococcus aureus | - (Active) | [8] |
| II | 1,2-phenylene-bis (4-nitro) | Staphylococcus aureus | - (Inactive) | [8] |
| III | 1,2-phenylene-bis (4-chloro) | Staphylococcus aureus | - (Inactive) | [8] |
Note: The original study[8] reported activity qualitatively for compound I and inactivity for II and III against a panel of bacteria.
Table 2: Urease Inhibitory Activity of Thiourea Derivatives
| Compound | General Structure | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) | Reference |
| 14 | Tryptamine-thiourea (ortho-methylphenyl) | 11.4 ± 0.4 | 21.2 ± 1.3 | [9] |
| 16 | Tryptamine-thiourea (para-chlorophenyl) | 13.7 ± 0.9 | 21.2 ± 1.3 | [9] |
| 23 | Dipeptide-piperazine-thiourea (F and Cl substituted phenyl) | 2.0 | 21.0 ± 0.11 | [10] |
Table 3: Cytotoxic Activity of Thiourea Derivatives against Cancer Cell Lines
| Compound | General Structure | Cell Line | IC₅₀ (µM) | Reference |
| IVe | Optically active thiourea | EAC | 10-24 | [11] |
| IVf | Optically active thiourea | EAC | 10-24 | [11] |
| IVh | Optically active thiourea | EAC | 10-24 | [11] |
| N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea | Benzoylthiourea | HeLa | < IC₅₀ of Hydroxyurea | [12] |
Key Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Urease Inhibition Assay
This protocol is used to screen for inhibitors of the urease enzyme.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 25 µL of Jack bean urease enzyme solution, 55 µL of buffer (e.g., phosphate buffer with EDTA and LiCl), and 5 µL of the test compound at various concentrations.
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Substrate Addition: Add 55 µL of urea solution to each well to initiate the reaction.
-
Ammonia Detection: After a further incubation period (e.g., 30 minutes at 30°C), add 45 µL of phenol reagent and 70 µL of alkali reagent to each well to detect the amount of ammonia produced.
-
Absorbance Measurement: Incubate for 50 minutes at 37°C and measure the absorbance at 630 nm.
-
Data Analysis: Calculate the percentage of urease inhibition for each compound concentration and determine the IC₅₀ value. Thiourea is commonly used as a standard inhibitor.[13]
Visualizations
Signaling Pathways
Thiourea derivatives have been reported to inhibit several key signaling pathways implicated in cancer progression. Below are simplified diagrams of the EGFR, VEGFR2, and SIRT2 pathways, which are potential targets for this compound and its analogues.
Caption: Simplified EGFR signaling pathway and potential inhibition by thiourea derivatives.
Caption: Simplified VEGFR2 signaling pathway and potential inhibition by thiourea derivatives.
Caption: Role of SIRT2 in cellular processes and its potential inhibition by thiourea derivatives.
Experimental Workflow
Caption: General workflow for the development and enhancement of this compound efficacy.
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thaiscience.info [thaiscience.info]
- 13. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize by-product formation during [(2-Methoxybenzoyl)amino]thiourea synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of [(2-Methoxybenzoyl)amino]thiourea.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying potential causes and providing solutions to minimize by-product formation and improve yield and purity.
| Problem | Potential Cause(s) | Recommended Solution(s) | Verification Method(s) |
| Low Yield of Final Product | 1. Incomplete formation of the 2-methoxybenzoyl isothiocyanate intermediate.2. Hydrolysis of 2-methoxybenzoyl chloride or the isothiocyanate intermediate due to moisture.3. Inefficient reaction of the isothiocyanate with the amine source.4. Loss of product during workup and purification. | 1. Optimize Isothiocyanate Formation: - Ensure the thiocyanate salt (KSCN or NH₄SCN) is thoroughly dried before use. - Use a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to improve the reaction rate and yield between the acyl chloride and thiocyanate salt.[1]2. Ensure Anhydrous Conditions: - Use anhydrous solvents (e.g., dry acetone or THF).[1][2][3] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Promote Thiourea Formation: - Ensure correct stoichiometry of the amine. - Slightly increase the reaction temperature or time for the second step, monitoring by TLC.[4]4. Improve Product Recovery: - Carefully precipitate the product by pouring the reaction mixture into ice-water.[4] - Optimize the recrystallization solvent system to minimize loss. | - TLC analysis to monitor the consumption of starting materials and the formation of the intermediate and final product.- HPLC analysis of the crude product to quantify the yield and identify major impurities. |
| Presence of Multiple Spots on TLC | 1. Unreacted starting materials (2-methoxybenzoyl chloride, amine).2. Formation of 2-methoxybenzoic acid via hydrolysis of the acyl chloride.3. Formation of 2-methoxybenzamide via hydrolysis of the isothiocyanate intermediate.4. Potential side reactions with the solvent (e.g., acetone).[5] | 1. Drive Reaction to Completion: - Increase reaction time or temperature, monitoring by TLC.2. Strict Moisture Control: - As mentioned above, maintain anhydrous conditions throughout the synthesis.3. Purification: - Perform column chromatography to separate the desired product from by-products. - Optimize the recrystallization solvent to selectively crystallize the desired product. | - Compare Rf values of the spots with those of the starting materials and known by-products (if available).- Characterize isolated impurities using NMR and MS to identify their structures. |
| Product is Difficult to Purify | 1. Co-precipitation of by-products with similar solubility to the desired product.2. Oily or waxy crude product that is difficult to handle. | 1. Optimize Crystallization: - Screen a variety of solvent systems for recrystallization (e.g., ethanol/water, acetone/water, ethyl acetate/hexanes).2. Chromatographic Purification: - If recrystallization is ineffective, use flash column chromatography on silica gel. | - Purity assessment of the final product by HPLC, melting point, and NMR spectroscopy. |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound and how can I identify them?
A1: The most common by-products arise from the reaction of starting materials or intermediates with water. These include:
-
2-Methoxybenzoic acid: Formed from the hydrolysis of 2-methoxybenzoyl chloride. It can be identified by its characteristic broad O-H stretch in the IR spectrum (around 2500-3300 cm⁻¹) and the carboxylic acid proton signal in the ¹H NMR spectrum (typically >10 ppm).
-
2-Methoxybenzamide: Formed from the hydrolysis of the 2-methoxybenzoyl isothiocyanate intermediate. It can be identified by the presence of amide N-H stretches in the IR spectrum and two distinct amide proton signals in the ¹H NMR spectrum.
Unreacted starting materials, such as 2-methoxybenzoyl chloride and the amine source, may also be present. Identification can be confirmed by co-spotting with authentic samples on a TLC plate or by spectroscopic analysis (NMR, MS).
Q2: What is the optimal solvent for this synthesis?
A2: Anhydrous acetone is a commonly used and effective solvent for this reaction.[1][2][3] It is a good solvent for both the starting materials and the intermediate acyl isothiocyanate. Other anhydrous polar aprotic solvents like tetrahydrofuran (THF) can also be used. It is crucial that the solvent is thoroughly dried to prevent hydrolysis of the reactive intermediates.
Q3: Should I use potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN)?
A3: Both KSCN and NH₄SCN can be used to generate the acyl isothiocyanate intermediate.[1][6] The choice may depend on availability, cost, and solubility in the chosen solvent. Both salts are hygroscopic and should be dried before use. Some studies suggest that using a phase-transfer catalyst like TBAB is more critical for improving yield than the choice between these two salts.[1]
Q4: What is the role of a phase-transfer catalyst, and is it necessary?
A4: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the thiocyanate anion from the solid phase (or a separate liquid phase) to the organic phase where the 2-methoxybenzoyl chloride is dissolved. This increases the reaction rate and can significantly improve the yield of the 2-methoxybenzoyl isothiocyanate intermediate. While not strictly necessary, its use is highly recommended, especially if you are experiencing low yields. One study on a similar N-acyl thiourea synthesis reported an increase in yield from 41% to 76% with the use of TBAB.[1]
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[1] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes or chloroform and ethyl acetate) to separate the starting materials, intermediate, and product. The reaction can be monitored by observing the disappearance of the starting material spots and the appearance of the product spot. Visualization under UV light is typically used for these aromatic compounds.
Q6: My final product has a low melting point and appears oily. What should I do?
A6: An oily product or a low melting point often indicates the presence of impurities. Rigorous purification is necessary. Try recrystallizing from a different solvent system. If that fails, column chromatography on silica gel is the recommended next step. Ensure all solvents are removed from the final product under high vacuum.
Data Presentation
The following table summarizes the impact of a phase-transfer catalyst on the yield of an N-acyl thiourea derivative, demonstrating a strategy to minimize by-product formation and enhance product yield.
Table 1: Effect of Phase-Transfer Catalyst on the Yield of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide[1]
| Condition | Yield (%) |
| Without Catalyst | 41 |
| With TBAB Catalyst | 76 |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on common methods for synthesizing N-acyl thioureas.[1][2][3][4] Researchers should optimize the conditions for their specific setup.
Materials:
-
2-Methoxybenzoyl chloride
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN), dried
-
Anhydrous acetone
-
Aqueous ammonia solution
-
Ice
Procedure:
-
Formation of 2-Methoxybenzoyl Isothiocyanate:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxybenzoyl chloride (1.0 eq) in anhydrous acetone.
-
Add dried potassium thiocyanate (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the 2-methoxybenzoyl chloride spot has disappeared.
-
-
Formation of this compound:
-
Cool the reaction mixture to room temperature.
-
Slowly add an aqueous ammonia solution (1.2 eq) dropwise to the stirred mixture.
-
Continue stirring at room temperature for 2-4 hours. Monitor the disappearance of the isothiocyanate intermediate by TLC.
-
-
Workup and Purification:
-
Pour the reaction mixture into a beaker containing crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
-
Visualizations
Reaction Pathway and By-product Formation
The following diagram illustrates the main synthetic pathway for this compound and the key side reactions that can lead to by-product formation.
Caption: Synthetic pathway and major by-product formation routes.
Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03160D [pubs.rsc.org]
- 3. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Potential of Benzoylthiourea Derivatives and Standard Antibiotics
For the attention of Researchers, Scientists, and Drug Development Professionals.
Initial research indicates a gap in the scientific literature regarding the specific antibacterial activity of [(2-Methoxybenzoyl)amino]thiourea. This guide, therefore, presents a comparative analysis of the broader class of benzoylthiourea derivatives against standard antibiotics, drawing upon available experimental data. The findings suggest that while some derivatives exhibit promising antibacterial properties, their efficacy varies significantly based on their structural modifications.
Comparative Antibacterial Activity: A Quantitative Overview
The antibacterial efficacy of various benzoylthiourea derivatives has been evaluated against both Gram-positive and Gram-negative bacteria, with the Minimum Inhibitory Concentration (MIC) being a key metric for comparison. The following table summarizes the MIC values for selected benzoylthiourea derivatives alongside standard antibiotics from various studies. It is crucial to note that direct comparison between different studies should be approached with caution due to potential variations in experimental protocols.
| Compound/Antibiotic | Target Organism | MIC (µg/mL) | Reference |
| Benzoylthiourea Derivatives | |||
| N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | Staphylococcus aureus | Active (exact MIC not specified) | [1] |
| Thiourea Derivative (TD4) | Staphylococcus aureus (ATCC 29213) | 2 | [2] |
| Methicillin-resistant S. aureus (MRSA, USA 300) | 2 | [2] | |
| Vancomycin-intermediate-resistant S. aureus (Mu50) | 4 | [2] | |
| Enterococcus faecalis (ATCC 29212) | 4 | [2] | |
| Gram-negative bacteria | >256 | [2] | |
| Fluoro-substituted Benzoylthiourea (5a) | Escherichia coli | 128 | [3] |
| Pseudomonas aeruginosa | 128 | [3] | |
| Enterococcus faecalis | 128 | [3] | |
| Fluoro-substituted Benzoylthiourea (5b) | Escherichia coli | 128 | [3] |
| Pseudomonas aeruginosa | 128 | [3] | |
| Fluoro-substituted Benzoylthiourea (5d) | Escherichia coli | 128 | [3] |
| Candida albicans | 128 | [3] | |
| Standard Antibiotics | |||
| Oxacillin | Methicillin-resistant S. aureus (MRSA) | >256 | [2] |
| Ceftazidime | Methicillin-resistant S. aureus (MRSA) | >256 | [2] |
| Ampicillin | Staphylococcus aureus | Similar activity to a methyl 2-methoxy-6-{8-{3-[3-(trifluoromethyl)phenyl]thioureido}octyl}benzoate derivative | [3] |
| Griseofulvin | Staphylococcus aureus | More effective than p-(3-trifluoromethyl-5-substituted-pyrazol-1-yl)benzenesulfonylthiourea derivatives | [3] |
| Ciprofloxacin | Staphylococcus aureus | 50 | [4] |
Experimental Protocols for Antibacterial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to quantify the antibacterial activity of a compound. The most commonly employed methods in the cited studies are the Broth Microdilution and Agar Dilution methods.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. The plates are incubated under appropriate conditions, typically for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Agar Dilution Method
In the agar dilution method, the test compound is incorporated into a solid agar medium at various concentrations. The surface of the agar is then inoculated with a standardized suspension of the test bacteria. Following incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the compound that prevents the growth of the bacterial colonies.
Experimental workflow for determining MIC.
Proposed Mechanism of Action: Inhibition of DNA Gyrase
Several studies suggest that thiourea derivatives exert their antibacterial effect by targeting bacterial DNA gyrase (a type II topoisomerase).[3][5] This enzyme is essential for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA, relieving torsional stress. By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, ultimately leading to bacterial cell death. This mechanism is analogous to that of quinolone antibiotics.
The proposed signaling pathway involves the binding of the benzoylthiourea derivative to the DNA-gyrase complex. This interaction stabilizes the complex in a state where the DNA is cleaved but cannot be resealed, leading to an accumulation of double-strand DNA breaks. This blockage of DNA replication triggers a cascade of events, including the induction of the SOS response and ultimately, cell death.
Proposed mechanism of DNA gyrase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of [(2-Methoxybenzoyl)amino]thiourea Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of [(2-Methoxybenzoyl)amino]thiourea derivatives, focusing on their potential as therapeutic agents. By summarizing quantitative data, detailing experimental protocols, and visualizing key processes, this document aims to facilitate further research and development in this area.
Introduction
Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibition properties.[1][2][3] The general structure of a thiourea derivative consists of a central thiocarbonyl group flanked by two nitrogen atoms, which can be substituted with various moieties. The introduction of a benzoyl group, particularly a methoxy-substituted one, has been explored to modulate the physicochemical and biological properties of these compounds.[4][5] This guide focuses on derivatives featuring the (2-Methoxybenzoyl)amino moiety, comparing their performance with other related structures based on available experimental data.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data for this compound derivatives and related compounds, highlighting their anticancer and antimicrobial activities.
Table 1: Anticancer Activity of Benzoylthiourea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 310 | Hydroxyurea | ~9300 |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 940 | Hydroxyurea | ~4700 |
| 1-(4-fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea | MCF-7 | 338.33 | - | - |
| N-Benzoyl-N'-phenylthiourea | T47D | - | Hydroxyurea | - |
| N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea | MCF-7 | - | - | - |
Note: Data for a direct series of this compound derivatives is limited in the reviewed literature. The table presents data for structurally related benzoylthiourea derivatives to provide a comparative context.[6][7][8]
Table 2: Antimicrobial Activity of Benzoylthiourea Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea (I) | Staphylococcus aureus | Active | - | - |
| 1,2-Bis[N'-(2-methoxybenzoyl)thioureido]-4-nitrobenzene (II) | Staphylococcus aureus | No activity | - | - |
| 1,2-Bis[N'-(2-methoxybenzoyl)thioureido]-4-chlorobenzene (III) | Staphylococcus aureus | No activity | - | - |
| Thiourea Derivative TD4 | S. aureus (ATCC 29213) | 2 | Oxacillin | >256 |
| Thiourea Derivative TD4 | MRSA (USA 300) | 2 | Ceftazidime | >256 |
Note: "Active" indicates reported activity where a specific MIC value was not provided in the source material.[4][9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of this compound Derivatives
The synthesis of N-acylthiourea derivatives generally follows a two-step procedure. First, an acid chloride (e.g., 2-methoxybenzoyl chloride) is reacted with a thiocyanate salt (e.g., potassium thiocyanate) in a suitable solvent like acetone to form an in-situ benzoyl isothiocyanate. Subsequently, a primary amine is added to the reaction mixture, which then undergoes a nucleophilic addition to the isothiocyanate to yield the final N,N'-disubstituted thiourea derivative.[4]
Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the compounds against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Hydroxyurea or Doxorubicin) for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[9][11]
-
Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microplates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships relevant to the SAR studies of this compound derivatives.
Caption: General synthesis workflow for this compound derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Logical relationships in the SAR of this compound derivatives.
Conclusion
The available data suggests that this compound derivatives and their analogs are a promising class of compounds with potential anticancer and antimicrobial activities. The structure-activity relationship is significantly influenced by the nature and position of substituents on both the benzoyl and the terminal phenyl rings. For instance, the presence of specific substituents can enhance activity against certain bacterial strains or cancer cell lines.
However, a comprehensive SAR study on a systematically varied series of this compound derivatives is not yet available in the public domain. Such a study would be invaluable for elucidating the precise structural requirements for optimal activity and selectivity. Future research should focus on synthesizing and evaluating a broader range of these derivatives to establish a more detailed and predictive SAR model. This will aid in the rational design of more potent and selective therapeutic agents.
References
- 1. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of [(2-Methoxybenzoyl)amino]thiourea and Other Thiourea Derivatives as Urease Inhibitors
For Immediate Release
In the ongoing quest for potent and specific urease inhibitors for applications in medicine and agriculture, thiourea derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of [(2-Methoxybenzoyl)amino]thiourea against other thiourea derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance based on available experimental data.
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbamate.[1][2] This activity is a significant virulence factor for several pathogens, including Helicobacter pylori, contributing to gastritis, peptic ulcers, and gastric cancer.[1][3] In agriculture, urease activity leads to the rapid loss of urea-based fertilizers through ammonia volatilization. Consequently, the development of effective urease inhibitors is of critical interest. Thiourea derivatives, as structural analogues of urea, are logical candidates for urease inhibition.[1]
Quantitative Comparison of Urease Inhibitory Activity
The inhibitory potential of various thiourea derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values for this compound and a selection of other thiourea derivatives against urease, as reported in various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | Urease Source | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| This compound | - | - | - | - |
| N-(4-Nitrophenylaceto)urea (b22) | H. pylori | - | Acetohydroxamic acid (AHA) | - |
| N-(4-Fluorophenylaceto)urea (b23) | H. pylori | - | Acetohydroxamic acid (AHA) | - |
| Compound 1 | - | 10.11 ± 0.11 | Acetohydroxamic acid | 27.0 ± 0.5[4] |
| Alkyl chain-linked thiourea 3c | Jack bean | 10.65 ± 0.45 | Thiourea | 15.51 ± 0.11[5] |
| Alkyl chain-linked thiourea 3g | Jack bean | 15.19 ± 0.58 | Thiourea | 15.51 ± 0.11[5] |
| Dipeptide-conjugated thiourea 23 | - | 2 | - | 21.0 ± 0.11[6][7] |
| Nitro-substituted arylthiourea LaSMMed 124 | Canavalia ensiformis | 0.464 mM | Thiourea | 0.504 mM[8] |
Data for this compound was not explicitly found in the initial search results, highlighting a potential area for future research.
Experimental Protocols
The evaluation of urease inhibitory activity is predominantly conducted using the indophenol method, which measures the production of ammonia.
General Urease Inhibition Assay Protocol (Indophenol Method)
This protocol is a synthesized representation from multiple sources.[1][2][5][6]
Materials:
-
Urease enzyme (e.g., from Jack bean or H. pylori)
-
Urea solution (substrate)
-
Phosphate buffer solution (PBS)
-
Test compounds (thiourea derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Phenol reagent (e.g., 1% w/v phenol and 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v NaOH and 0.1% active chlorine from NaOCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor.
-
Incubation: In a 96-well plate, add the urease enzyme solution, phosphate buffer, and the test compound solution. Incubate the mixture at a controlled temperature (e.g., 30°C or 37°C) for a specified time (e.g., 10-15 minutes).[5][6]
-
Substrate Addition: Add the urea solution to each well to initiate the enzymatic reaction. Incubate the plate again for a defined period (e.g., 15-50 minutes) at the same temperature.[5][6]
-
Color Development: Stop the reaction and induce color development by adding the phenol reagent followed by the alkali reagent to each well.[1][6]
-
Absorbance Measurement: After a final incubation period (e.g., 50 minutes) to allow for color development, measure the absorbance of the resulting indophenol blue color at a specific wavelength (e.g., 630 nm) using a microplate reader.[1][6]
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of the urease inhibition assay described above.
Caption: Workflow of a typical urease inhibition assay.
Mechanism of Action and Signaling Pathways
While a specific signaling pathway is not directly modulated by urease inhibitors in the context of host cells, their mechanism of action is centered on the active site of the urease enzyme. Thiourea derivatives are believed to act as competitive or mixed-type inhibitors.[8] They are thought to bind to the nickel ions in the active site of the urease enzyme, thereby blocking the access of the natural substrate, urea. This interaction prevents the hydrolysis of urea and the subsequent production of ammonia. Molecular docking studies have been employed to visualize and confirm the binding interactions of these ligands with the active site of the enzyme.[4]
The following diagram illustrates the proposed inhibitory mechanism.
Caption: Proposed mechanism of urease inhibition by thiourea derivatives.
Conclusion
Thiourea derivatives represent a valuable scaffold for the design of novel urease inhibitors. While this guide provides a comparative overview based on existing literature, the absence of directly comparable data for this compound underscores the need for further head-to-head studies. The presented experimental protocols and workflow diagrams offer a standardized framework for future investigations in this important area of research. Researchers are encouraged to utilize this information to inform the design and evaluation of new, more potent, and specific urease inhibitors.
References
- 1. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of [(2-Methoxybenzoyl)amino]thiourea and Its Isomers: A Guide for Researchers
Introduction to Methoxybenzoyl Aminothioureas as Antioxidants
Thiourea derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Their antioxidant potential is attributed to their ability to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases driven by oxidative stress.[1] The core structure of thiourea and its derivatives allows them to act as effective scavengers of reactive oxygen species (ROS) such as superoxide and hydroxyl radicals.[1] The mechanism of action is often attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals.
The introduction of a methoxybenzoyl group to the aminothiourea scaffold can modulate its antioxidant activity. The position of the methoxy group on the benzoyl ring (ortho, meta, or para) is expected to influence the electronic properties of the molecule and, consequently, its ability to scavenge free radicals. This guide focuses on elucidating these structure-activity relationships.
Quantitative Analysis of Antioxidant Potential
Currently, comprehensive experimental data is primarily available for the para-isomer, [(4-Methoxybenzoyl)amino]thiourea, and its derivatives. The antioxidant activity of these compounds has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with the results expressed as IC50 values (the concentration of the compound required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates a higher antioxidant potential.
| Compound | IC50 (µg/mL)[1] | Antioxidant Activity Classification[1] |
| N-(4-methoxybenzoyl)-N'-(4-nitrophenyl)thiourea | > 250 | Inactive |
| 4-Methoxy-N-(thiazol-2-ylcarbamothioyl)benzamide | > 250 | Inactive |
| N-(4-methoxybenzoyl)-N'-(naphthalen-1-yl)thiourea | 85.4 | Moderately Active |
| N-(Benzylcarbamothioyl)-4-methoxybenzamide | > 250 | Inactive |
| N,N'-((1,4-Phenylenebis(azanediyl))bis(carbonothioyl))bis(4-methoxybenzamide) | > 250 | Inactive |
| N,N'-((Butane-1,4-diylbis(azanediyl))bis(carbonothioyl))bis(4-methoxybenzamide) | 75.2 | Moderately Active |
| N,N'-(([1,1'-Biphenyl]-4,4'-diylbis(azanediyl))bis(carbonothioyl))bis(4-methoxybenzamide) | > 250 | Inactive |
| N-((diethylamino)carbamothioyl)-4-methoxybenzamide | 5.8 | Very Strongly Active |
| 4-Methoxy-N-((4-methylpiperazin-1-yl)carbonothioyl)benzamide | > 250 | Inactive |
| N-((4-acetylphenyl)carbamothioyl)-4-methoxybenzamide | > 250 | Inactive |
| Ascorbic Acid (Standard) | 3.5 | Very Strongly Active |
Table 1: DPPH Radical Scavenging Activity of [(4-Methoxybenzoyl)amino]thiourea Derivatives.
Theoretical Insights into Isomeric Differences
While experimental data for the ortho- and meta-isomers of [(methoxybenzoyl)amino]thiourea is lacking, their potential antioxidant activity can be hypothesized based on the electronic effects of the methoxy group at different positions on the benzene ring.
The antioxidant activity of these compounds is largely dependent on the stability of the radical formed after hydrogen or electron donation. The methoxy group (-OCH3) can exert two electronic effects: a resonance effect (+R) and an inductive effect (-I).
-
Para-isomer (4-methoxy): The methoxy group is in the para position, allowing for a strong electron-donating resonance effect that can stabilize the radical formed on the thiourea moiety through delocalization of the unpaired electron into the aromatic ring. This increased stability of the resulting radical suggests a higher propensity for the parent molecule to act as an antioxidant.
-
Ortho-isomer (2-methoxy): In the ortho position, the methoxy group can also exert an electron-donating resonance effect. However, it may also introduce steric hindrance, which could potentially influence the molecule's ability to interact with free radicals. The close proximity of the methoxy group to the benzoyl carbonyl and the thiourea linkage might also lead to intramolecular interactions that could either enhance or diminish its antioxidant capacity.
-
Meta-isomer (3-methoxy): The methoxy group in the meta position can only exert an electron-donating effect through the weaker inductive effect, as the resonance effect does not extend to the meta position. Consequently, the radical formed from the meta-isomer would be less stabilized compared to the ortho and para isomers. This suggests that the meta-isomer may exhibit the lowest antioxidant potential among the three.
Based on these theoretical considerations, the expected order of antioxidant activity would be:
para-isomer ≥ ortho-isomer > meta-isomer
Further experimental studies are required to validate this hypothesis.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[1]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
Preparation of sample solutions: The test compounds and ascorbic acid are dissolved in methanol to prepare stock solutions (e.g., 1 mg/mL), from which serial dilutions are made to obtain a range of concentrations.
-
Assay:
-
In a 96-well microplate, add a specific volume of each sample dilution (e.g., 100 µL).
-
Add a specific volume of the DPPH solution (e.g., 100 µL) to each well.
-
The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
A control containing methanol and the DPPH solution is also prepared.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds
-
Trolox (as a positive control)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
-
Preparation of sample solutions: The test compounds and Trolox are dissolved in a suitable solvent to prepare a range of concentrations.
-
Assay:
-
Add a small volume of the sample solution (e.g., 10 µL) to a specific volume of the diluted ABTS•+ solution (e.g., 1 mL).
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizations
Experimental Workflow for DPPH Assay```dot
Caption: Hypothesized structure-activity relationship of isomers.
Conclusion
The available experimental data indicates that derivatives of [(4-Methoxybenzoyl)amino]thiourea, the para-isomer, can exhibit a wide range of antioxidant activities, with some derivatives showing very strong potential. Theoretical considerations based on electronic effects suggest that the para and ortho isomers are likely to be more potent antioxidants than the meta isomer due to the stabilizing resonance effect of the methoxy group. However, a definitive comparative analysis requires experimental validation through the synthesis and antioxidant screening of the ortho and meta isomers of [(methoxybenzoyl)amino]thiourea. This guide provides a foundation for such future research and highlights the potential of this class of compounds in the development of novel antioxidant agents.
References
Validating In-Silico Predictions: A Comparative Guide to [(2-Methoxybenzoyl)amino]thiourea's Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
The computational prediction of a compound's binding affinity is a cornerstone of modern drug discovery. However, the true measure of a potential therapeutic agent lies in its experimentally validated interactions. This guide provides a comparative analysis of in-silico predictions and available experimental data for compounds structurally related to [(2-Methoxybenzoyl)amino]thiourea, offering insights into the validation of its predicted binding affinity. Due to a lack of direct experimental data for this compound, this guide leverages findings from closely related benzoylthiourea and methoxybenzoyl thiourea derivatives to establish a framework for validation.
In-Silico vs. In-Vitro: A Comparative Overview
Computational docking studies are instrumental in predicting the binding modes and affinities of novel compounds. These predictions, often expressed as docking scores or binding energies (in kcal/mol), provide a valuable initial screening tool. However, experimental validation through in-vitro assays is crucial to confirm these theoretical interactions and quantify a compound's actual biological activity.
The following tables summarize in-silico docking scores and experimentally determined inhibitory concentrations (IC50 values) for a series of thiourea derivatives against various biological targets. This comparative data, while not directly for this compound, offers a valuable benchmark for what can be expected during its experimental validation.
Table 1: In-Silico Binding Affinity of Benzoylthiourea Derivatives Against Various Targets
| Compound Class | Target Enzyme | In-Silico Method | Predicted Binding Affinity (kcal/mol) | Reference |
| Benzoylthiourea (BTU) | Penicillin-Binding Protein 2a (PBP2a) | Molecular Docking | < -5.75 | [1] |
| 1,3-Dibenzoylthiourea (DBTU) | Penicillin-Binding Protein 2a (PBP2a) | Molecular Docking | < -5.75 | [1] |
| Benzoylthiourea (BTU) | β-ketoacyl-acyl carrier protein synthase III (FabH) | Molecular Docking | < -4.79 | [1] |
| 1,3-Dibenzoylthiourea (DBTU) | β-ketoacyl-acyl carrier protein synthase III (FabH) | Molecular Docking | < -4.80 | [1] |
| 4-Methoxybenzoyl Thiourea Derivatives | Bacillus pasteurii Urease | Molecular Docking (Autodock 4.2.6) | -7.80 to -9.15 | [2][3][4] |
Table 2: Experimental In-Vitro Activity of Thiourea Derivatives
| Compound/Derivative | Target | Assay Type | IC50 Value (µM) | Reference |
| Thiourea (Standard) | Jack Bean Urease | Enzyme Inhibition Assay | 21.2 ± 1.3 | [5] |
| N-Aryl and N,N'-diarylthioureas | Various Cancer Cell Lines | Cytotoxicity Assay | Varies | [6] |
| 1-Aryl-3-(pyridin-2-yl) thiourea derivative | MCF-7 and SkBR3 breast cancer cells | Cytotoxicity Assay | 1.3 and 0.7 | [6] |
| Carbonyl Thiourea Derivatives | Acanthamoeba castellanii | Cell Viability Assay | Varies | [7] |
| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Butyrylcholinesterase (BChE) | Enzyme Inhibition Assay | Varies (generally more active than standard) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of protocols typically employed in the synthesis and biological evaluation of thiourea derivatives.
Synthesis of Thiourea Derivatives
A common synthetic route for N-benzoylthiourea derivatives involves the reaction of a substituted benzoyl isothiocyanate with an appropriate amine.[2][8][9]
General Procedure:
-
Formation of Isothiocyanate: A substituted benzoyl chloride is reacted with a thiocyanate salt (e.g., potassium thiocyanate) in a suitable solvent like acetone at room temperature.[2][4] The reaction mixture is stirred for a defined period to yield the corresponding benzoyl isothiocyanate.
-
Reaction with Amine: The appropriate primary or secondary amine is then added to the solution containing the in-situ generated isothiocyanate.
-
Reaction and Isolation: The mixture is typically refluxed for several hours.[2] Upon completion, the reaction mixture is poured into crushed ice to precipitate the product. The solid is then filtered, washed, and dried.[2] Purification is often achieved through recrystallization from a suitable solvent system.
In-Vitro Enzyme Inhibition Assay (Example: Urease Inhibition)
The inhibitory effect of compounds on enzyme activity is a standard method to quantify binding affinity.
Protocol Outline:
-
Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., Jack Bean Urease) and its substrate (e.g., urea) are prepared in a suitable buffer (e.g., phosphate buffer).
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (thiourea derivative) for a specific duration at a controlled temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Activity Measurement: The rate of the enzymatic reaction is monitored by measuring the formation of a product or the depletion of the substrate over time. This can be done using various detection methods, such as spectrophotometry to detect a color change.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.[5]
Visualizing the Path to Validation
Understanding the workflow from computational prediction to experimental validation is key. The following diagrams illustrate the typical signaling pathway context and the experimental workflow.
References
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Synthesis of thiourea-tethered C-glycosyl amino acids viaisothiocyanate–amine coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Cross-validation of [(2-Methoxybenzoyl)amino]thiourea's anticancer activity across different cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activity of [(2-Methoxybenzoyl)amino]thiourea and its closely related analogs across various cancer cell lines. Due to a lack of comprehensive studies on the specific title compound, this guide leverages experimental data from structurally similar N-aroyl-N'-arylthiourea derivatives to offer insights into its potential efficacy and mechanisms of action.
Introduction
Thiourea derivatives have emerged as a promising class of compounds in anticancer drug discovery.[1] Their diverse biological activities are attributed to their ability to interact with various cellular targets. The presence of a methoxybenzoyl group in the structure of this compound is anticipated to enhance its lipophilicity and potential for selective cytotoxicity towards cancer cells. This guide summarizes the available data to facilitate further research and development of this compound and its analogs as potential therapeutic agents.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of N-aroyl-N'-arylthiourea derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below. It is important to note that these values are for structurally related compounds and serve as a predictive reference for the potential activity of this compound.
| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | Breast Cancer | Value not specified | Hydroxyurea, Erlotinib | Values not specified |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D | Breast Cancer | Value not specified | Erlotinib | Value not specified |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa | Cervical Cancer | Value not specified | Erlotinib | Value not specified |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7 | Breast Cancer | 1.47 | Allylthiourea | 5.22 |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 | Breast Cancer (HER-2 overexpressing) | 0.64 | Allylthiourea | 3.17 |
| Diarylthiourea analog (Compound 4) | MCF-7 | Breast Cancer | 338.33 ± 1.52 | - | - |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27) | Human Lung Carcinoma Panel | Lung Cancer | 2.5 - 12.9 | Gefitinib | 1.1 - 15.6 |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | Colon Cancer | 1.11 | Doxorubicin | 8.29 |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 | Liver Cancer | 1.74 | Doxorubicin | 7.46 |
| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 | Breast Cancer | 7.0 | Doxorubicin | 4.56 |
Note: The data presented is for various thiourea derivatives and not exclusively for this compound. The effectiveness of these compounds varies depending on the specific chemical structure and the cancer cell line being tested. For instance, N-benzoyl-3-allylthiourea (BATU) shows enhanced cytotoxicity in breast cancer cells overexpressing HER-2.[2] In contrast, some diarylthiourea derivatives show high IC50 values, indicating lower potency.[3]
Experimental Protocols
The evaluation of the anticancer activity of these compounds typically involves the following key experiments:
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiourea derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with the thiourea derivative at its IC50 concentration for a defined period.
-
Staining: The treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed in cold ethanol.
-
Staining: The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye like Propidium Iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then analyzed. Thiourea derivatives have been shown to induce cell cycle arrest at various phases, including G0/G1 and S phase.[3][4]
Signaling Pathways and Mechanisms of Action
Thiourea derivatives exert their anticancer effects through the modulation of various signaling pathways. The primary mechanisms identified include the inhibition of key protein kinases and the induction of apoptosis.
Inhibition of EGFR Signaling Pathway
Several N-substituted thiourea derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell proliferation and survival.[5][6] By inhibiting EGFR, these thiourea derivatives can block these pro-survival signals.
Figure 1: Inhibition of the EGFR signaling pathway by thiourea derivatives.
Induction of Apoptosis
A common mechanism of action for many anticancer agents, including thiourea derivatives, is the induction of apoptosis or programmed cell death.[3] This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that some benzothiazole derivatives, which share structural similarities with the compound of interest, can induce apoptosis via the intrinsic pathway by promoting the accumulation of reactive oxygen species (ROS).[7]
Figure 2: Proposed mechanism of apoptosis induction by thiourea derivatives.
Experimental Workflow
The general workflow for evaluating the anticancer activity of a novel thiourea derivative is outlined below.
Figure 3: General experimental workflow for anticancer activity screening.
Conclusion
While comprehensive data for this compound is not yet available, the information gathered from its structural analogs strongly suggests its potential as a valuable candidate for anticancer drug development. The N-aroyl-N'-arylthiourea scaffold has demonstrated significant cytotoxic activity against a range of cancer cell lines, operating through mechanisms that include the inhibition of critical signaling pathways like EGFR and the induction of apoptosis. Further focused studies on this compound are warranted to fully elucidate its anticancer profile and therapeutic potential. This guide serves as a foundational resource to inform and direct such future investigations.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance [frontiersin.org]
- 6. ClinPGx [clinpgx.org]
- 7. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
Unveiling the Potency of Sulfur: A Comparative Analysis of [(2-Methoxybenzoyl)amino]thiourea and its Urea Analog
For researchers, scientists, and professionals in drug development, the quest for more effective therapeutic agents is a continuous endeavor. In this context, the structural nuances of pharmacophores play a pivotal role in determining biological activity. This guide provides a detailed comparison of the efficacy of [(2-Methoxybenzoyl)amino]thiourea and its corresponding urea analog, drawing upon available experimental data to highlight the significant impact of the thio- to- oxo- substitution on their biological profiles.
While a direct head-to-head comparative study of the exact this compound and its urea counterpart remains to be published, a compelling narrative of their differential efficacy can be woven from existing research on closely related analogs. This analysis focuses on the antibacterial and anticancer activities of N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea and N-(4-methoxybenzoyl)-N'-phenylurea, respectively, to infer the potential therapeutic advantages of the thiourea scaffold.
Data Presentation: A Tale of Two Cores
The available data strongly suggests that the thiourea derivative possesses notable antibacterial properties, a feature not prominently reported for its urea counterpart. Conversely, a similar urea analog has demonstrated anticancer activity.
| Compound | Biological Activity | Target Organism/Cell Line | Efficacy Metric | Source |
| N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | Antibacterial | Staphylococcus aureus | Active (specific zone of inhibition not quantified) | [1] |
| N-(4-methoxybenzoyl)-N'-phenylurea | Anticancer | HeLa (Human cervical cancer cell line) | IC50: 6.50 mM | [2] |
In-Depth Look: Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental methodologies are provided below.
Synthesis of N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea
This synthesis involves a two-step process:
-
Formation of 2-methoxybenzoyl isothiocyanate: A solution of 2-methoxybenzoyl chloride in acetone is added to a suspension of ammonium thiocyanate in the same solvent. The mixture is stirred at 50°C for approximately 20 minutes to yield the isothiocyanate intermediate.
-
Reaction with 4-aminodiphenylamine: The primary amine, 4-aminodiphenylamine, is then added to the reaction mixture containing the in situ generated 2-methoxybenzoyl isothiocyanate. The resulting mixture is further reacted to yield the final product, N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea. The product is then purified and characterized using techniques such as elemental analysis, IR, and 1H NMR spectroscopy.[1]
Synthesis of N-(4-methoxybenzoyl)-N'-phenylurea
The synthesis of this urea analog was achieved using a modified Schotten-Baumann reaction:
-
Reaction of N-phenylurea with 4-methoxybenzoyl chloride: N-phenylurea is reacted with 4-methoxybenzoyl chloride. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting product, N-4-methoxybenzoyl-N'-phenylurea, is then purified and characterized using methods such as thin-layer chromatography (TLC), melting point determination, and spectroscopic analysis (UV, IR, and NMR).[2]
Antibacterial Susceptibility Testing: Disc Diffusion Method
The antibacterial activity of the synthesized compounds against Staphylococcus aureus is commonly determined using the disc diffusion method.
-
Preparation of Inoculum: A standardized suspension of the bacterial strain is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Application of Test Compound: Sterile filter paper discs are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured in millimeters. The size of the zone of inhibition is indicative of the antibacterial activity of the compound.[3][4][5][6]
Visualizing the Pathways: Potential Mechanisms of Action
While the precise signaling pathways for these specific compounds are not fully elucidated, related urea and thiourea derivatives have been shown to target key cellular pathways implicated in cancer and bacterial survival.
Some thiourea derivatives have been found to exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[1] In the context of cancer, many urea and thiourea compounds are known to modulate signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Conclusion
The substitution of a carbonyl oxygen with a sulfur atom in the benzoyl-amino scaffold appears to significantly influence the biological activity profile of the resulting molecule. The available evidence suggests that the thiourea analog, N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea, exhibits promising antibacterial activity against Staphylococcus aureus. In contrast, a structurally similar urea analog, N-(4-methoxybenzoyl)-N'-phenylurea, demonstrates anticancer properties.
This comparative analysis underscores the importance of the thiourea moiety as a pharmacophore for developing novel antibacterial agents. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to exploit the therapeutic potential of these compound classes. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to build upon these findings and design next-generation therapeutics.
References
- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. [wisdomlib.org]
- 3. 2.4. Antibacterial activity assay against S. aureus and E. coli [bio-protocol.org]
- 4. Anti-microbial test for Staphylococcus aureus [myskinrecipes.com]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity Of Benzoyl And Halobenzoyl Thiourea Bearing Α- And Β-Alanine [ideas.repec.org]
In-vitro vs. In-vivo Correlation of Benzoyl Thiourea Derivatives' Therapeutic Effects: A Comparative Guide
A comprehensive analysis of the therapeutic potential of benzoyl thiourea derivatives reveals promising correlations between their in-vitro activities and in-vivo efficacy. While specific data for [(2-Methoxybenzoyl)amino]thiourea is not extensively available in publicly accessible literature, this guide synthesizes findings from a range of structurally related benzoyl thiourea compounds to provide a comparative overview for researchers, scientists, and drug development professionals.
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] The benzoyl moiety, in particular, has been a key structural feature in the design of novel therapeutic agents. This guide delves into the experimental data from both laboratory-based (in-vitro) and animal (in-vivo) studies to draw correlations and highlight the translational potential of this class of compounds.
Quantitative Data Summary
The therapeutic effects of various benzoyl thiourea derivatives have been quantified in numerous studies. The following tables summarize key performance indicators from both in-vitro and in-vivo experiments.
In-vitro Activity of Benzoyl Thiourea Derivatives
| Compound/Derivative | Assay Type | Cell Line / Target | IC50 Value | Reference |
| 1-Benzoyl-3-methyl thiourea derivatives | Cytotoxicity (MTT Assay) | HeLa | 160–383 µg/mL | [2] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | Cytotoxicity (MTT Assay) | MCF-7 | Lower than Hydroxyurea & Erlotinib | [3] |
| Halogenated thiourea derivative (ATX 11) | Cytotoxicity (MTS Assay) | HK-1 | 4.7 ± 0.7 µM | [4] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | Antioxidant (DPPH Assay) | DPPH radical | 45 µg/mL | [1] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | Antioxidant (ABTS Assay) | ABTS radical | 52 µg/mL | [1] |
| 4-methoxy benzoyl thiourea derivatives | Antioxidant (DPPH Assay) | DPPH radical | 5.8 - 245 µg/mL | [1] |
In-vivo Activity of Benzoyl Thiourea Derivatives
| Compound/Derivative | Animal Model | Assay Type | Dosage | % Inhibition of Edema | Reference |
| Naproxen-thiourea derivative (m-anisidine) | Rat | Carrageenan-induced paw edema | Not Specified | 54.01% | [5] |
| Naproxen-thiourea derivative (N-methyl tryptophan methyl ester) | Rat | Carrageenan-induced paw edema | Not Specified | 54.12% | [5] |
| Bis-thiourea derivative (SK1) | Rat | Carrageenan-induced paw edema | Not Specified | Promising | [6] |
| Bis-thiourea derivative (SK3) | Rat | Carrageenan-induced paw edema | Not Specified | Promising | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In-vitro Cytotoxicity: MTS Assay
The MTS assay is a colorimetric method used to determine the number of viable cells in a sample.
-
Cell Seeding: Cells, such as the HK-1 cell line, are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[4]
-
Compound Treatment: The following day, the cells are treated with various concentrations of the thiourea derivatives. A control group is treated with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: After incubation, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[7][8]
-
Incubation with MTS: The plates are incubated for 1-4 hours at 37°C.[7][8] During this time, viable cells with active metabolism convert the MTS into a purple formazan product.[7]
-
Absorbance Reading: The absorbance is measured at a wavelength of 490 nm using a microplate reader.[8] The amount of formazan produced is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In-vitro Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[9]
-
Reaction Mixture: Different concentrations of the thiourea derivatives are mixed with the DPPH solution. A blank sample containing only the solvent and DPPH is also prepared.[9]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[9][10]
-
Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.[9]
-
Calculation of Scavenging Activity: The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
IC50 Determination: The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.
In-vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used animal model to screen for the anti-inflammatory activity of new compounds.[11]
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds (thiourea derivatives) are administered to the animals, typically orally or intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[12]
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of the animals to induce localized inflammation and edema.[11][13][14]
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[12]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
-
Data Analysis: The results are statistically analyzed to determine the significance of the anti-inflammatory effect of the tested compounds.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The therapeutic effects of benzoyl thiourea derivatives are often linked to their interaction with specific cellular signaling pathways. One such pathway implicated in inflammation and cancer is the Cyclooxygenase-2 (COX-2) pathway.[15][16] Additionally, a generalized workflow illustrates the correlation between in-vitro and in-vivo studies.
Caption: Cyclooxygenase-2 (COX-2) Signaling Pathway and the inhibitory action of Benzoyl Thiourea Derivatives.
Caption: Generalized workflow illustrating the correlation between in-vitro and in-vivo therapeutic studies.
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jppres.com [jppres.com]
- 4. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. DPPH Radical Scavenging Assay [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 16. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the synthetic efficiency of different routes to [(2-Methoxybenzoyl)amino]thiourea.
A Comparative Guide to the Synthetic Efficiency of Routes to [(2-Methoxybenzoyl)amino]thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic methodologies for the preparation of this compound, a molecule of interest in medicinal chemistry and drug discovery. The efficiency of two prominent synthetic routes is evaluated based on reported experimental data for analogous compounds, offering insights into optimizing its synthesis.
Data Summary
The following table summarizes the key quantitative data for two distinct synthetic routes to N-aroyl thioureas, providing a benchmark for the synthesis of this compound.
| Parameter | Route 1: Two-Step, One-Pot Synthesis | Route 2: PTC/Ultrasound-Assisted Synthesis |
| Starting Materials | 2-Methoxybenzoyl chloride, Potassium thiocyanate, Ammonia | 2-Methoxybenzoyl chloride, Potassium thiocyanate, Ammonia |
| Solvent | Acetone or Acetonitrile | Dichloromethane or Acetone |
| Catalyst/Promoter | None | Tetrabutylammonium bromide (PTC) or Ultrasonic irradiation |
| Reaction Temperature | Reflux | Room Temperature to Reflux |
| Reaction Time | 3 - 6 hours | 1 - 3 hours |
| Reported Yield Range | 65-85%[1][2] | 76-93%[3][4] |
| Purification Method | Recrystallization | Recrystallization or Column chromatography |
Experimental Protocols
Route 1: Two-Step, One-Pot Synthesis in Acetone
This method is a widely employed procedure for the synthesis of N-aroyl thioureas.[5][6] It involves the in-situ formation of an aroyl isothiocyanate followed by its reaction with an amine.
Materials:
-
2-Methoxybenzoyl chloride
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)
-
Ammonia (aqueous or gas)
-
Anhydrous Acetone
Procedure:
-
A solution of 2-methoxybenzoyl chloride (1 equivalent) in anhydrous acetone is added dropwise to a stirred suspension of potassium thiocyanate (1 equivalent) in anhydrous acetone.
-
The reaction mixture is heated to reflux for 1-2 hours to facilitate the formation of 2-methoxybenzoyl isothiocyanate. The formation of a white precipitate (potassium chloride) is observed.
-
After cooling the mixture to room temperature, a solution of ammonia (1.1 equivalents) in acetone or bubbling of ammonia gas is introduced.
-
The reaction mixture is then stirred at room temperature for an additional 2-4 hours.
-
Upon completion of the reaction, the mixture is poured into crushed ice with stirring.
-
The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Route 2: PTC/Ultrasound-Assisted Synthesis
This modified approach aims to improve the reaction efficiency by employing a phase-transfer catalyst (PTC) or ultrasonic irradiation to enhance the reaction rate and yield.[2][7]
Materials:
-
2-Methoxybenzoyl chloride
-
Potassium thiocyanate (KSCN)
-
Ammonia (aqueous solution)
-
Dichloromethane or Acetone
-
Tetrabutylammonium bromide (TBAB) (for PTC method)
Procedure:
A) Phase-Transfer Catalysis (PTC) Method: [2]
-
A mixture of 2-methoxybenzoyl chloride (1 equivalent), potassium thiocyanate (1.5 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%) in dichloromethane is stirred vigorously at room temperature for 1-2 hours.
-
Aqueous ammonia (2 equivalents) is then added to the reaction mixture.
-
The two-phase mixture is stirred vigorously at room temperature for an additional 1-2 hours.
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by recrystallization from an appropriate solvent.
B) Ultrasound-Assisted Method: [7]
-
In a sonication bath, a mixture of 2-methoxybenzoyl chloride (1 equivalent) and potassium thiocyanate (1 equivalent) in acetone is irradiated with ultrasound at a frequency of 35-40 kHz at room temperature for 30-60 minutes.
-
Ammonia solution (1.1 equivalents) is then added, and the sonication is continued for another 30-60 minutes.
-
The reaction mixture is then poured into cold water to precipitate the product.
-
The solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Comparative workflow of synthetic routes to this compound.
Caption: General experimental workflow for the synthesis of the target compound.
References
- 1. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 6. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03160D [pubs.rsc.org]
- 7. N,N-disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of [(2-Methoxybenzoyl)amino]thiourea
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of [(2-Methoxybenzoyl)amino]thiourea, a compound that, due to its thiourea component, requires careful handling as hazardous waste. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Hazard Profile of Thiourea Compounds
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][3] |
| Carcinogenicity | Suspected of causing cancer.[1][2][3][4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][2][3] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects.[1][2][5] |
| RCRA Waste Code | U219.[4][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This procedure is based on general guidelines for handling hazardous chemical waste.[7][8][9]
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
2. Waste Identification and Segregation:
-
A laboratory chemical is considered waste when it is no longer intended for use.[7]
-
Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.[8][10] Incompatible materials should be stored separately to prevent reactions.[10]
3. Waste Collection and Containment:
-
Use a designated, leak-proof, and chemically compatible container for collecting solid this compound waste.
-
For solutions containing this compound, use a sealed, non-reactive liquid waste container.
-
Ensure the container is in good condition with no cracks or leaks.[7]
-
Keep the waste container closed except when adding waste.[7]
4. Labeling of Hazardous Waste:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[7][8]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or formulas.[7]
-
The approximate quantity or concentration.
-
The date of waste generation.[8]
-
The name of the principal investigator and the laboratory location (building and room number).[8]
-
Appropriate hazard pictograms (e.g., health hazard, environmental hazard).[8]
-
5. Storage of Chemical Waste:
-
Store the labeled hazardous waste container in a designated, secure area within the laboratory.
-
Ensure secondary containment is used to capture any potential leaks or spills.[7]
-
Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[4][11]
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7][8]
-
Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the drain.[5][7] This is a violation of regulations and poses a significant environmental threat.
7. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[9][12]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[7][9]
-
After triple-rinsing, deface or remove the original label from the container.[9][12] The clean, unlabeled container can then typically be disposed of in the regular trash or recycled, in accordance with institutional policies.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. redox.com [redox.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. columbuschemical.com [columbuschemical.com]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. hillbrothers.com [hillbrothers.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. vumc.org [vumc.org]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. fishersci.com [fishersci.com]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling [(2-Methoxybenzoyl)amino]thiourea
Disclaimer: No specific Safety Data Sheet (SDS) is available for [(2-Methoxybenzoyl)amino]thiourea. The following guidance is based on the known hazards of the parent compound, thiourea, and related benzoylthiourea derivatives. Researchers must conduct a thorough risk assessment before handling this compound.
This compound belongs to the thiourea class of compounds, which are recognized for their potential health risks. Thiourea itself is classified as harmful if swallowed, a suspected carcinogen, and is suspected of damaging fertility or the unborn child.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][2] Therefore, stringent safety measures are essential when handling this compound and its derivatives.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the most critical line of defense against exposure.[3] The following table summarizes the recommended PPE for handling this compound, based on the general guidelines for thiourea compounds.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Wear suitable gloves tested according to standards such as EN 374.[4] Given the lack of specific data, nitrile, neoprene, or butyl rubber gloves are a reasonable starting point.[5] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[1] |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Use safety goggles that meet standards like ANSI Z.87.1.[6] A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.[5][6] |
| Skin and Body Protection | Laboratory coat, closed-toe shoes, long pants | A lab coat should be worn and buttoned to cover as much skin as possible.[6] Sturdy, closed-toe shoes are mandatory.[7] Avoid wearing shorts or skirts in the laboratory. |
| Respiratory Protection | NIOSH-approved respirator | If engineering controls (e.g., fume hood) are not sufficient to control airborne dust or aerosols, a NIOSH-approved respirator is required.[6] A respiratory protection program, including fit testing and training, should be in place.[6] |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound is crucial to minimize risk.
-
Preparation :
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Review the experimental protocol and this safety guidance.
-
-
Handling the Compound :
-
Always wear the full complement of recommended PPE.
-
Avoid creating dust when handling the solid compound.
-
Use a spatula or other appropriate tools for transferring the solid.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling :
-
Thoroughly decontaminate the work area after the procedure is complete.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Remove and properly store or dispose of PPE.
-
Disposal Plan
Chemical waste from experiments involving this compound must be treated as hazardous.
-
Waste Collection :
-
Collect all solid and liquid waste containing this compound in designated, clearly labeled, and sealed hazardous waste containers.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Disposal Procedure :
Experimental Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of Hazardous Chemicals.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemos.de [chemos.de]
- 3. nbinno.com [nbinno.com]
- 4. carlroth.com [carlroth.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. nj.gov [nj.gov]
- 9. columbuschemical.com [columbuschemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
